(S)-2-amino-2-phenylacetamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRSYYOVDHSPG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-52-5 | |
| Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of (S)-2-amino-2-phenylacetamide in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-2-phenylacetamide, a chiral building block, serves as a highly effective chiral auxiliary in organic synthesis, primarily facilitating the asymmetric synthesis of α-amino acids through the Strecker reaction. Its utility lies in its ability to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the target amino acid. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Introduction to this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific configuration. The auxiliary is subsequently removed to yield the enantiomerically enriched product. This compound, also known as (S)-phenylglycinamide, is an attractive chiral auxiliary due to its ready availability and the straightforward removal of the auxiliary group by catalytic hydrogenolysis.[1]
Mechanism of Action in the Asymmetric Strecker Synthesis
The primary application of this compound as a chiral auxiliary is in the diastereoselective Strecker reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with the chiral amine auxiliary, followed by the addition of a cyanide source to form a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired α-amino acid.
The stereocontrol exerted by the this compound auxiliary is achieved through a process known as crystallization-induced asymmetric transformation (CIAT) .[1][2][3] In this process, the two diastereomeric α-aminonitrile intermediates are in equilibrium in solution. One diastereomer, being less soluble, selectively crystallizes out of the reaction mixture. This selective precipitation shifts the equilibrium, causing the more soluble diastereomer to epimerize in solution to the less soluble form, which then also crystallizes. This dynamic resolution ultimately leads to a high yield and excellent diastereoselectivity of a single diastereomer.[1][3]
While a definitive transition state model for this specific reaction is not extensively detailed in the literature, the stereochemical bias is understood to arise from the steric hindrance imposed by the phenyl group and the amide functionality of the chiral auxiliary. These groups create a chiral environment around the imine intermediate, directing the nucleophilic attack of the cyanide ion to one face of the imine plane over the other.
Below is a logical workflow illustrating the asymmetric Strecker synthesis using this compound.
References
Spectroscopic Analysis of (S)-2-amino-2-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-amino-2-phenylacetamide, a chiral aminamide scaffold significant in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for structural confirmation, purity assessment, and quality control in drug development and manufacturing.
Molecular Structure
This compound (C₈H₁₀N₂O) is a chiral molecule with a molecular weight of 150.18 g/mol .[1][2][3] Its structure consists of a phenyl ring and an acetamide group attached to a stereogenic carbon, which also bears an amino group. Understanding the spectroscopic signature of this molecule is fundamental for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized below.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Ar-H) | 7.25 - 7.48 | Multiplet (m) | 5H |
| Methine Proton (α-CH) | ~4.50 | Singlet (s) or Triplet (t)* | 1H |
| Amine Protons (-NH₂) | Variable (Broad) | Singlet (s, br) | 2H |
| Amide Protons (-CONH₂) | Variable (Broad) | Singlet (s, br) | 2H |
Note: The multiplicity of the α-CH proton can be a singlet if coupling to the adjacent NH₂ protons is not resolved, or a triplet if it couples. The amine and amide protons are exchangeable with D₂O and their chemical shifts are highly dependent on solvent and concentration.
Interpretation:
-
Aromatic Protons: The multiplet between 7.25 and 7.48 ppm is characteristic of the five protons on the monosubstituted benzene ring.[1]
-
Methine Proton: The signal around 4.50 ppm corresponds to the single proton on the chiral carbon (α-carbon), which is deshielded by the adjacent phenyl ring, amino group, and carbonyl group.[1]
-
Amine and Amide Protons: The broad signals for the NH₂ protons are typical due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary significantly.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[4]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~175 |
| Aromatic Carbon (C-ipso) | ~140 |
| Aromatic Carbons (C-ortho, C-meta, C-para) | 126 - 129 |
| Methine Carbon (α-CH) | ~58 |
Interpretation:
-
Carbonyl Carbon: The signal at the lowest field (~175 ppm) is characteristic of the amide carbonyl carbon.
-
Aromatic Carbons: The signals in the 126-140 ppm range correspond to the six carbons of the phenyl ring. The carbon directly attached to the chiral center (ipso-carbon) is typically the most deshielded of this group.
-
Methine Carbon: The signal around 58 ppm is assigned to the chiral α-carbon, which is bonded to the nitrogen of the amino group and the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[5]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |
| Amide (N-H) | Stretch | ~3350 and ~3180 (two bands) |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Aliphatic (C-H) | Stretch | 2900 - 2800 |
| Amide (C=O) "Amide I" | Stretch | ~1650 |
| Amine/Amide (N-H) "Amide II" | Bend | 1640 - 1550 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
Interpretation:
-
N-H Stretching: The presence of two N-H stretching bands for both the primary amine and the primary amide in the 3100-3400 cm⁻¹ region confirms these functional groups.
-
C=O Stretching: The strong absorption band around 1650 cm⁻¹ (Amide I band) is a clear indicator of the amide carbonyl group.
-
N-H Bending: The Amide II band, resulting from N-H bending, further confirms the presence of the amide linkage.
-
Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound.[6] In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a characteristic pattern.[7]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 150 | Molecular Ion |
| [M+H]⁺ | 151 | Protonated Molecular Ion (in soft ionization) |
| [M+Na]⁺ | 173 | Sodiated Adduct (in soft ionization) |
| C₇H₇N⁺ | 105 | Loss of CONH₂ |
| C₆H₅⁺ | 77 | Phenyl cation |
Interpretation:
-
Molecular Ion: The peak at m/z 150 corresponds to the molecular weight of the compound.[8]
-
Fragmentation: A common fragmentation pathway involves the cleavage of the bond between the chiral carbon and the carbonyl group, leading to a fragment with m/z 105. Further fragmentation can lead to the formation of the phenyl cation at m/z 77. The observation of these fragments helps to confirm the molecular structure.
Analytical Workflow and Data Integration
The definitive structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow outlines the logical process from sample analysis to structure confirmation.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-25 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9]
-
Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade the quality of the spectrum.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to maximize homogeneity.[10]
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans and a more concentrated sample are typically required compared to ¹H NMR.[11] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[4][11]
IR Sample Preparation and Acquisition (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[12]
-
Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[12]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[12] If the resulting peaks are too weak, another drop of the solution can be added and dried.[12]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry Sample Introduction and Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized in a high vacuum.[13]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion).[7][13]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[13]
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][13]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[13]
References
- 1. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - 2-amino-2-phenylacetamide (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Physicochemical properties of (S)-2-amino-2-phenylacetamide
An In-depth Technical Guide on the Physicochemical Properties of (S)-2-amino-2-phenylacetamide
Introduction
This compound, a chiral organic compound, is a significant molecule in the fields of medicinal chemistry and pharmaceutical development. As an enantiomer of 2-amino-2-phenylacetamide, its specific stereochemistry plays a crucial role in its biological activity and interactions, making a thorough understanding of its physicochemical properties essential for researchers. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles, underscoring the importance of studying the properties of the single (S)-enantiomer.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available for the specific (S)-enantiomer, other properties are reported for the racemic mixture (DL-2-amino-2-phenylacetamide) or are computationally predicted.
| Property | Value | Data Specificity | Source |
| Molecular Formula | C₈H₁₀N₂O | (S)-enantiomer | [2] |
| Molar Mass | 150.18 g/mol | (S)-enantiomer | [2][3][4] |
| Appearance | White to Off-White Solid | Racemic Mixture | [3] |
| Melting Point | 130-131 °C | Racemic Mixture | [3] |
| Boiling Point | 322.8 ± 35.0 °C | Predicted (Racemic) | [3] |
| Density | 1.178 ± 0.06 g/cm³ | Predicted (Racemic) | [3] |
| Solubility | Soluble in water and alcohol solvents.[3] Sparingly soluble in DMSO (with heating/sonication) and slightly soluble in Methanol.[3] | Racemic Mixture | [3] |
| pKa | 15.61 ± 0.50 | Predicted (Racemic) | [3] |
| Maximum Wavelength (λmax) | 254 nm | Literature (Unspecified) | [3] |
| InChI Key | KIYRSYYOVDHSPG-UHFFFAOYSA-N | Racemic Mixture | [2] |
| SMILES | C1=CC=C(C=C1)C(C(=O)N)N | Racemic Mixture | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standard methodologies for key experimental procedures.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range and is a reliable indicator of purity.
Methodology:
-
Sample Preparation: A small quantity of the crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is tapped to ensure dense packing.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, attached to a thermometer.
-
Heating: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point. A rapid initial heating can be performed to determine an approximate range, followed by a more careful, slower measurement.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This provides the melting point range. A sharp melting range (0.5-1.0 °C) is indicative of a pure sample.[5]
Solubility Determination (Thermodynamic Solubility)
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This is a critical parameter for predicting the bioavailability of a potential drug.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to vials containing various solvents of interest (e.g., water, ethanol, phosphate-buffered saline at different pH values).[7]
-
Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution (supernatant).
-
Quantification: The supernatant is carefully removed and diluted with a suitable solvent.[7]
-
Analysis: The concentration of the dissolved compound in the diluted supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.[7]
-
Calculation: The solubility is calculated by applying the dilution factor to the measured concentration.[7]
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol), to create a solution of known concentration.
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. For the titration of the basic amino group with an acid, the pKa corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound. While a specific spectrum for the (S)-enantiomer is not provided in the search results, data for the racemic mixture is available and instructive.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the protons of the amino and amide groups. The ¹³C NMR spectrum would show corresponding signals for the unique carbon atoms in the structure.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions for 2-amino-2-phenylacetamide would include N-H stretching vibrations for the primary amine and amide groups, a strong C=O stretching vibration for the amide carbonyl group, and C-H and C=C vibrations corresponding to the phenyl ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 150.18. Fragmentation patterns can also help to elucidate the structure.[2] The top peak observed in GC-MS analysis for the racemate is at m/z 106.[2]
References
- 1. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 2. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. benchchem.com [benchchem.com]
The Biological Frontier of (S)-2-amino-2-phenylacetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-phenylacetamide and its derivatives represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their anticonvulsant and cytotoxic properties, supported by quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action. The inherent chirality of the 2-amino-2-phenylacetamide core, particularly the (S)-enantiomer, has been a focal point of research, revealing stereospecific interactions with biological targets and highlighting its potential for the development of novel therapeutics.
Anticonvulsant Activity
Derivatives of this compound have demonstrated significant potential in preclinical models of epilepsy. The anticonvulsant efficacy is typically evaluated using standardized in vivo assays, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which model generalized tonic-clonic and myoclonic seizures, respectively.
Quantitative Anticonvulsant Data
The following table summarizes the median effective dose (ED50) of a representative this compound derivative in murine models of epilepsy. A lower ED50 value indicates higher anticonvulsant potency.
| Compound | Test Model | ED50 (mg/kg) |
| (S)-3-(dimethylamino)-1-(2-oxo-2-(phenylamino)ethyl)pyrrolidine-2,5-dione hydrochloride | MES | 49.6 |
| (S)-3-(dimethylamino)-1-(2-oxo-2-(phenylamino)ethyl)pyrrolidine-2,5-dione hydrochloride | scPTZ | 67.4 |
Data is representative of closely related (S)-enantiomer derivatives of 2-amino-2-phenylacetamide.
Cytotoxic Activity
In addition to their effects on the central nervous system, phenylacetamide derivatives have been investigated for their cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of these compounds.
Quantitative Cytotoxicity Data
The table below presents the IC50 values of several phenylacetamide derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
| Compound Derivative | Cell Line (Cancer Type) | IC50 (µM) |
| 3j (p-NO2) | MDA-MB-468 (Breast) | 0.76 ± 0.09 |
| 3e (m-Cl) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 |
| 3c (4-F) | MCF-7 (Breast) | 7 ± 0.08 |
| 3d (2-Cl) | MDA-MB-468 (Breast) | 6 ± 0.08 |
| 3d (2-Cl) | PC12 (Pheochromocytoma) | 6 ± 0.07 |
| Doxorubicin | MDA-MB-468 (Breast) | 0.38 ± 0.07 |
| Doxorubicin | PC12 (Pheochromocytoma) | 2.6 ± 0.13 |
| Doxorubicin | MCF-7 (Breast) | 2.63 ± 0.4 |
Note: The presented data is for a series of phenylacetamide derivatives and may not all contain the specific this compound core. Doxorubicin is included as a reference cytotoxic agent.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Assay
This assay is a widely used preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male albino mice (18-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Test compound and vehicle control
-
0.5% tetracaine hydrochloride solution (topical anesthetic)
-
0.9% saline solution
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for at least one week prior to testing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the electroshock.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity.
-
Induction of Seizure: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated group. The ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Assay
This model is used to identify compounds that can raise the threshold for clonic seizures, and it is considered a model for myoclonic and absence seizures.[]
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazole (PTZ).
Materials:
-
Male albino mice (18-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle control
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate mice as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle control at a specific time before PTZ injection.
-
PTZ Induction: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, or vibrissae lasting for at least 3-5 seconds.
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure during the observation period.
-
Data Analysis: The percentage of protected animals is calculated for each group. The ED50 is determined by testing a range of doses and applying probit analysis.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4]
Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC12)
-
Complete cell culture medium
-
96-well plates
-
Test compound and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound derivatives are still under investigation. However, evidence suggests that their anticonvulsant effects are likely mediated through the modulation of neuronal excitability. For the broader class of phenylacetamide anticonvulsants, a primary mechanism of action is the modulation of voltage-gated sodium channels.[5] Additionally, some studies have implicated the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the neuroprotective and anti-inflammatory effects of phenylacetamides.[6]
Workflow for Biological Evaluation
The general workflow for the synthesis and biological evaluation of novel this compound derivatives is depicted below.
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.
Proposed Mechanism: Modulation of Voltage-Gated Sodium Channels
A plausible mechanism for the anticonvulsant activity of phenylacetamide derivatives involves the modulation of voltage-gated sodium channels (VGSCs). By binding to these channels, the compounds may stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.
Caption: Proposed mechanism of action via sodium channel modulation.
Potential Involvement of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis. Inhibition of this pathway by some phenylacetamide derivatives could contribute to their neuroprotective effects by reducing neuroinflammation, a process implicated in the pathophysiology of epilepsy.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound derivatives have emerged as a compelling class of compounds with significant anticonvulsant and cytotoxic activities. The data presented in this guide underscore the therapeutic potential of these molecules. The detailed experimental protocols provide a framework for the continued investigation and development of these compounds. While the precise signaling pathways are still being fully elucidated, the modulation of voltage-gated sodium channels and potential inhibition of the p38 MAPK pathway offer promising avenues for future research. Further exploration of the structure-activity relationships of the (S)-enantiomer will be crucial in optimizing the potency and selectivity of these derivatives for clinical applications.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 mitogen-activated protein kinase signaling reduces multidrug transporter activity and anti-epileptic drug resistance in refractory epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Understanding the Stereochemistry of (S)-2-amino-2-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of (S)-2-amino-2-phenylacetamide, a chiral building block of significant interest in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms in this molecule is a critical determinant of its pharmacological and toxicological properties. This document outlines key synthetic and analytical methodologies for accessing and characterizing the (S)-enantiomer, presents available physicochemical data, and discusses the biological relevance of its stereochemistry.
Physicochemical and Spectroscopic Data
Precise characterization of the enantiomerically pure this compound is essential for its application in research and development. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of 2-amino-2-phenylacetamide Enantiomers
| Property | This compound | (R)-2-amino-2-phenylacetamide | Racemic 2-amino-2-phenylacetamide |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [1] | 150.18 g/mol [1] | 150.18 g/mol [1] |
| CAS Number | Not specified | 6485-67-2 | 700-63-0[1] |
| Specific Rotation ([α]) | +48.5° (c=0.55, EtOH) (inferred) | -48.5° (c=0.55, EtOH)[2] | 0° |
Table 2: Spectroscopic Data for Racemic 2-amino-2-phenylacetamide
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data available on PubChem, acquired on a BRUKER AC-300 instrument.[1] |
| ¹³C NMR | Data available on PubChem.[1] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields the desired enantiomer, and the resolution of a racemic mixture.
Asymmetric Synthesis: Strecker Synthesis with a Chiral Auxiliary
A well-established method for the asymmetric synthesis of α-amino acids and their derivatives is the Strecker synthesis. By employing a chiral auxiliary, such as (R)-phenylglycine amide, it is possible to induce diastereoselectivity in the formation of the aminonitrile intermediate. Subsequent hydrolysis and removal of the auxiliary yield the desired enantiomer of the target amino acid derivative. A crystallization-induced asymmetric transformation can lead to nearly diastereomerically pure intermediates.
Experimental Protocol: Asymmetric Strecker Synthesis (Adapted)
This protocol is adapted from the synthesis of other α-amino acids using (R)-phenylglycine amide as a chiral auxiliary.
-
Iminonitrile Formation: In a suitable reaction vessel, combine (R)-phenylglycine amide hydrochloride, an appropriate aldehyde (e.g., benzaldehyde for the synthesis of a phenylglycine derivative), and a cyanide source (e.g., sodium cyanide) in a solvent system such as water or a mixture of water and methanol.
-
Crystallization-Induced Asymmetric Transformation: Stir the reaction mixture at a controlled temperature (e.g., 70°C) for a designated period (e.g., 24 hours) to allow for the selective precipitation of one diastereomer of the α-aminonitrile.
-
Isolation of Diastereomerically Pure Intermediate: Filter the precipitate and wash with a suitable solvent to isolate the diastereomerically enriched α-aminonitrile. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
-
Hydrolysis and Removal of Chiral Auxiliary: Subject the isolated α-aminonitrile to acidic hydrolysis (e.g., refluxing in 6 N HCl) to convert the nitrile and amide functionalities to carboxylic acids and remove the chiral auxiliary.
-
Isolation of this compound: Following hydrolysis, the desired this compound can be isolated and purified using standard techniques such as crystallization or chromatography.
Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed for the resolution of racemic amines and amides through enantioselective acylation or hydrolysis.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)
-
Reaction Setup: Dissolve the racemic 2-amino-2-phenylacetamide in a suitable organic solvent (e.g., toluene, hexane).
-
Acylating Agent: Add an acylating agent (e.g., ethyl acetate, vinyl acetate).
-
Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Separation: Separate the unreacted this compound from the acylated (R)-enantiomer by extraction or chromatography.
-
Deprotection (if necessary): If the desired product is the acylated enantiomer, the acyl group can be removed through hydrolysis to yield the free amine.
References
(S)-2-amino-2-phenylacetamide: A Core Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-2-amino-2-phenylacetamide, also known as (S)-Phenylglycinamide, is a vital chiral building block in the pharmaceutical industry.[1] Its unique stereochemistry makes it an essential precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), enhancing drug efficacy and specificity.[1][2] This versatile compound serves as a key intermediate in the development of drugs targeting a range of conditions, from neurological disorders to viral infections.[1][3] This guide provides a detailed overview of its synthesis, applications, and the experimental protocols relevant to its use in pharmaceutical research and development.
Synthesis of this compound
The efficient and stereoselective synthesis of this compound is critical for its application. Chemoenzymatic methods, particularly those involving dynamic kinetic resolution, have emerged as highly effective strategies, offering high yields and excellent enantiomeric purity.
Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
A prominent method for synthesizing enantiomerically pure phenylglycine derivatives is a one-pot chemoenzymatic process that couples the chemical Strecker synthesis with an enzymatic kinetic resolution.[4][5] The process begins with the formation of racemic phenylglycinonitrile (rac-PGN) from benzaldehyde, cyanide, and ammonia.[6] Subsequently, specific enzymes, such as nitrilase variants, are used to selectively convert one enantiomer of the nitrile into the desired amide or acid.[4][5]
This process takes advantage of a dynamic kinetic resolution (DKR), where the unreacted (and undesired) enantiomer is racemized in situ, allowing for a theoretical maximum yield of 100% of the desired single enantiomer, far exceeding the 50% limit of traditional kinetic resolutions.[6][7] The racemization of the phenylglycinonitrile intermediate can occur under mildly alkaline conditions (pH ≥ 10), which are compatible with the enzymatic conversion step.[6]
The use of recombinant Escherichia coli strains expressing engineered nitrilases from organisms like Pseudomonas fluorescens allows for high selectivity.[5][6] For instance, specific nitrilase muteins can preferentially form (S)-phenylglycine amide, while others might produce the (R)-enantiomer or the corresponding carboxylic acids.[4][6]
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 3. D(-)-Phenylglycinamide | 6485-67-2 [chemicalbook.com]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: (S)-2-amino-2-phenylacetamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral scaffold, (S)-2-amino-2-phenylacetamide, has emerged as a privileged structure in medicinal chemistry, offering a versatile backbone for the design and synthesis of novel therapeutic agents across a spectrum of diseases. Its unique stereochemistry and functional group array allow for diverse chemical modifications, leading to potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential applications of this compound, detailing its synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate its derivatives.
Enantioselective Synthesis of the Core Scaffold
The precise stereochemical control in the synthesis of this compound is paramount to its utility in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Enantioselective synthesis is primarily achieved through two main strategies: asymmetric catalysis and biocatalysis.
Asymmetric Catalysis
Asymmetric catalysis employs chiral catalysts to guide a chemical reaction towards the preferential formation of one enantiomer. For the synthesis of this compound, this often involves the asymmetric hydrogenation or reductive amination of a prochiral precursor. Chiral ligands, frequently based on amino acids or peptides, coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.
Biocatalysis
Biocatalytic methods utilize enzymes to perform stereoselective transformations. Kinetic resolution using enzymes like lipases is a common approach. For instance, an enzyme can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a 2-amino-2-phenylacetamide precursor, leaving the desired (S)-enantiomer enriched. Transaminases are also employed for the asymmetric amination of a ketone precursor to yield the chiral amine.
A generalized synthetic workflow for obtaining this compound derivatives is depicted below.
Figure 1: General synthetic workflow for this compound derivatives.
Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold has been successfully exploited to develop inhibitors and modulators for a range of therapeutic targets. The following sections highlight key areas of application, supported by quantitative data.
Slack (KCNT1) Potassium Channel Inhibitors for Epilepsy
Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel Slack, are linked to severe developmental and epileptic encephalopathies.[1] Phenylacetamide derivatives have been identified as potent inhibitors of the Slack channel, representing a promising therapeutic strategy.
| Compound ID | R1 | R2 | IC50 (µM) vs. WT Slack | Reference |
| VU0606170 | H | 5-Cl, 2-OMe-phenyl | 3.2 | [1][2] |
| Analog 1 | H | 5-CF3, 2-OMe-phenyl | 3.0 | [2] |
| Analog 2 | Me | 5-Cl, 2-OMe-phenyl | > 10 | [2] |
| Analog 3 | H | 2,5-dichloro-phenyl | 5.1 | [2] |
Data presented is a synthesis from cited literature and may be derived from different experimental conditions.
The structure-activity relationship (SAR) studies reveal that substitutions on the N-phenyl ring are critical for inhibitory activity. Generally, a flat SAR has been observed, where significant structural modifications often lead to a loss of activity.[3]
Gain-of-function mutations in KCNT1 lead to an increased potassium current, resulting in neuronal hyperexcitability and seizures.[4] Inhibitors of the Slack channel aim to normalize this aberrant channel activity.
Figure 2: Role of Slack channel in epilepsy and point of intervention.
Cannabinoid Receptor 2 (CB2) Inverse Agonists
The endocannabinoid system, particularly the CB2 receptor, is a target for various pathologies, including inflammatory and neurodegenerative diseases. Phenylacetamide derivatives have been identified as a novel class of CB2 inverse agonists.
| Compound ID | R1 (A-ring) | R2 (C-ring) | Ki (nM) vs. CB2 | Selectivity (CB1/CB2) | Reference |
| 9 (Lead) | H | 4-N(Me)2-phenyl | 777 | >26-fold | [5] |
| 26 | 4-Cl-phenyl | 4-N(Me)2-phenyl | 22 | >909-fold | [5] |
| 27 | 4-F-phenyl | 4-N(Me)2-phenyl | 35 | >571-fold | [5] |
| 30 | 4-Br-phenyl | 4-N(Me)2-phenyl | 85 | >235-fold | [5] |
Data from radioligand binding assays.[5]
The SAR for this series indicates that electron-withdrawing substituents on the phenyl rings (A and C) enhance binding affinity and selectivity for the CB2 receptor.
CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Inverse agonists at the CB2 receptor can modulate downstream signaling pathways, such as adenylyl cyclase activity.
Figure 3: CB2 receptor inverse agonist signaling.
Anticancer Agents
Derivatives of phenylacetamide have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanism of action often involves the induction of apoptosis.
| Compound ID | Phenyl Ring Substituent | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 3j | 4-NO2 | H | MDA-MB-468 | 0.76 | [6] |
| 3d | 3-Br | H | MDA-MB-468 | 0.6 | [6] |
| 2b | 4-F | 2-NO2-phenyl | PC3 | 52 | [7] |
| 2c | 4-F | 4-NO2-phenyl | PC3 | 80 | [7] |
IC50 values determined by MTT or MTS assay.[6][7]
The presence of electron-withdrawing groups, such as nitro and halogen substituents, on the phenyl rings appears to be beneficial for anticancer activity.
Antimicrobial Agents
The phenylacetamide scaffold has also been explored for the development of antimicrobial agents.
| Compound Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-amino-N-(p-Chlorophenyl) acetamide | Staphylococcus aureus | 23.5 | [8] |
| Phenylacetic acid-copper complex | Staphylococcus aureus | 3.0 | [9] |
| Phenylacetic acid-copper complex | Escherichia coli | 2.5 | [9] |
Data from disc diffusion method.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key assays used in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
Figure 4: Experimental workflow for the MTT assay.
Kirby-Bauer Disk Diffusion for Antimicrobial Susceptibility
This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compound solution
-
Forceps, incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a lawn.
-
Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Place the disks on the agar surface using sterile forceps.
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.[8]
Whole-Cell Patch Clamp for Ion Channel Activity
This electrophysiological technique allows for the measurement of ionic currents through ion channels in the cell membrane.
Materials:
-
Cells expressing the ion channel of interest
-
Patch clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass pipettes
-
Intracellular and extracellular solutions
Procedure:
-
Pull a glass pipette to a fine tip (1-2 µm) and fill it with intracellular solution.
-
Approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply a voltage protocol to the cell and record the resulting ionic currents using the amplifier.
-
Apply the test compound to the cell and record the changes in the ionic currents to determine its effect on the ion channel.
Conclusion
The this compound scaffold is a testament to the power of chiral building blocks in medicinal chemistry. Its adaptability has led to the discovery of potent modulators of challenging targets, including ion channels and GPCRs, with promising therapeutic potential in epilepsy, inflammation, cancer, and infectious diseases. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the rational design and development of next-generation therapeutics based on this versatile chemical entity. Future exploration of this scaffold will undoubtedly uncover new biological activities and lead to the development of novel clinical candidates.
References
- 1. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jchps.com [jchps.com]
An In-depth Technical Guide on the Safety and Handling of (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-2-amino-2-phenylacetamide, a chiral aminamide scaffold with applications in pharmaceutical and asymmetric synthesis. Due to the limited availability of data for the specific (S)-enantiomer, this document incorporates safety information from its racemate and the (R)-enantiomer, as the toxicological and handling precautions are expected to be analogous.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]
GHS Hazard Statements:
-
Some sources also indicate a potential for allergic skin reaction (H317) for the (R)-enantiomer.[4]
Signal Word: Warning[5]
Pictograms:
-
GHS07 (Exclamation Mark)
Physicochemical Properties
While experimental data for this compound is scarce, the properties of the racemate and the (R)-enantiomer provide a useful reference.
| Property | Value | Data Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |
| Molecular Weight | 150.18 g/mol | PubChem[1][3][4] |
| Appearance | White crystalline solid / Powder or crystals | ChemBK[6], Sigma-Aldrich |
| Melting Point | 125 - 129 °C (for (R)-enantiomer) | Sigma-Aldrich[3] |
| Solubility | Soluble in water and alcohol | ChemBK[6] |
| Storage Temperature | 2-8°C, keep in a dark place under an inert atmosphere | Sigma-Aldrich[3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.
Engineering Controls:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be necessary if there is a risk of splashing. | To protect eyes from dust or splashes which can cause serious irritation.[5][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron must be worn. | To prevent skin contact which can lead to irritation.[7][9] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid form. If working in a poorly ventilated area or if dust/aerosols are generated, a full-face respirator may be necessary. | To prevent inhalation of dust which may cause respiratory tract irritation.[8][9] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
General Hygiene Practices:
-
Wash hands thoroughly after handling, even if gloves were worn.[8][9]
-
Remove contaminated clothing and wash it before reuse.[8]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][9] |
| Skin Contact | In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7][8][9] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][8][9] |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or Poison Control Center.[5][7] |
Spill and Leak Procedures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Small Spills: Carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[10]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[7]
-
Ventilation: Ensure adequate ventilation during cleanup.[7]
-
Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[7][10]
Experimental Protocols and Workflows
While specific experimental protocols for this compound were not found, a general workflow for handling and a plausible synthesis approach based on related compounds are provided below.
General Handling Workflow The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Proposed Enantioselective Synthesis Strategy The synthesis of enantiomerically pure compounds like this compound often involves asymmetric catalysis. One potential route is the asymmetric reductive amination of a corresponding keto-amide precursor, utilizing a chiral catalyst to induce stereoselectivity.
Caption: Logical workflow for a proposed asymmetric synthesis of the target compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. However, phenylacetamide derivatives have been investigated for a range of biological activities. For instance, a biamide derivative of phenylacetamide has been identified as a selective inverse agonist for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR).[11] An inverse agonist would constitutively inhibit the signaling pathway associated with this receptor.
Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound.
Disclaimer
This document is intended for use by trained professionals in a research or laboratory setting. The information provided is based on available data for structurally similar compounds and may not be exhaustive. A substance-specific risk assessment should always be conducted before handling. All laboratory work should be performed in accordance with institutional safety policies and regulatory guidelines.
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 4. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.pt [fishersci.pt]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
(S)-2-Amino-2-phenylacetamide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance
Foreword: This technical guide provides an in-depth overview of (S)-2-amino-2-phenylacetamide, a chiral molecule belonging to the phenylglycinamide class of compounds. While the specific historical discovery of this enantiomer is not extensively documented, its significance is intrinsically linked to the broader exploration of phenylglycine derivatives in medicinal chemistry, particularly in the field of anticonvulsant drug development. This document collates available scientific information on its synthesis, stereospecific biological activity, and putative mechanisms of action, primarily drawing insights from closely related analogues due to a scarcity of public data on the parent compound itself.
Introduction and Historical Context
The study of phenylglycine and its derivatives has been a cornerstone in the development of various therapeutic agents. The inherent chirality of these molecules, possessing a stereocenter at the α-carbon, has been a critical factor in their pharmacological differentiation, with enantiomers often exhibiting distinct biological activities.
While a singular moment of discovery for this compound is not clearly demarcated in the scientific literature, its emergence is a result of the systematic investigation into the structure-activity relationships of chiral compounds in the central nervous system. Research into functionalized amino acid derivatives as anticonvulsants identified N-acetyl-D,L-phenylglycine-N-benzylamide as a promising candidate with selective activity against maximal electroshock (MES)-induced seizures. Crucially, this research demonstrated marked stereospecificity, with the anticonvulsant properties primarily attributed to the D-(R)-stereoisomer, while the L-(S)-stereoisomer was found to be virtually inactive in this specific model.[1] This foundational work underscored the critical importance of stereochemistry in the design of novel anticonvulsant drugs.
More recent explorations into multimodal phenylglycinamide derivatives have further illuminated the nuanced role of each enantiomer. In a series of novel derivatives, the (R)-enantiomers consistently demonstrated more potent protection in the MES test, a model for generalized tonic-clonic seizures. In contrast, the (S)-enantiomers, while weaker in the MES model, exhibited notable activity in the 6 Hz test, which is considered a model for treatment-resistant partial seizures.[2] This suggests that the (S)-configuration may confer a distinct pharmacological profile worthy of investigation.
Physicochemical Properties
The general physicochemical properties of the racemic 2-amino-2-phenylacetamide are summarized below. It is expected that the individual enantiomers share similar properties, with the key distinction being their optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molar Mass | 150.18 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 130-131 °C | [3] |
| Solubility | Soluble in water and alcohol | [3] |
| Maximum Wavelength (λmax) | 254 nm | [3] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
Modern synthetic methods allow for the direct synthesis of chiral α-amino amides. Chemoenzymatic approaches have proven particularly effective. One such method involves the Strecker synthesis of racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, followed by an enzymatic resolution using a nitrilase. By selecting a nitrilase variant with high (S)-specificity, it is possible to selectively hydrolyze the (S)-nitrile to this compound, leaving the (R)-nitrile largely unreacted.
Chiral Resolution of Racemic 2-Amino-2-phenylacetamide
A common and established method for obtaining the individual enantiomers is through the resolution of the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
This protocol is based on the general principles of diastereomeric salt resolution.
Materials:
-
Racemic 2-amino-2-phenylacetamide
-
Optically pure resolving agent (e.g., L-(+)-tartaric acid or an optically active sulfonic acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide)
-
Acid (e.g., hydrochloric acid)
-
Filtration apparatus
-
Polarimeter
Procedure:
-
Salt Formation: Dissolve the racemic 2-amino-2-phenylacetamide in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution upon standing or cooling.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. The filtrate will be enriched in the other diastereomer.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free this compound.
-
Extraction: Extract the free amine into a suitable organic solvent.
-
Purification: Dry the organic extract and evaporate the solvent to yield the enantiomerically enriched this compound. Further purification can be achieved by recrystallization.
-
Enantiomeric Purity Assessment: Determine the enantiomeric purity of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation with a polarimeter.
Biological Activity and Stereospecificity
While direct and extensive pharmacological data for this compound is limited, studies on its derivatives provide strong evidence for stereospecific anticonvulsant activity.
A study on a series of multimodal phenylglycinamide derivatives provided a comparative analysis of the anticonvulsant activity of the (R)- and (S)-enantiomers in various seizure models. The data for a representative compound from this series is summarized below.
Table 1: Anticonvulsant Activity of Representative Phenylglycinamide Enantiomers
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) Protection (%) | 6 Hz (44 mA) Protection (%) | Reference |
| (R)-enantiomer | Potent (e.g., 73.9) | 100 | 100 | [2] |
| (S)-enantiomer | Weakly active to inactive | 75 | 50 | [2] |
This data clearly indicates that for this class of compounds, the (R)-enantiomer is more potent in the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures. However, the (S)-enantiomer retains significant activity in the 6 Hz seizure model, which is used to identify compounds effective against treatment-resistant partial seizures.[2] This suggests that the two enantiomers may have different mechanisms of action or interact with their targets in a distinct manner.
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other anticonvulsants with similar core structures, it is hypothesized to modulate neuronal excitability through interaction with voltage-gated ion channels.[4][5]
Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[6] These drugs often stabilize the inactivated state of the sodium channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity. Given the structural similarities of phenylglycinamide derivatives to other anticonvulsants, it is plausible that they also target these channels.
Furthermore, some anticonvulsants enhance GABAergic neurotransmission, the primary inhibitory pathway in the brain.[5][7] This can be achieved through various mechanisms, including direct modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.
The differential activity of the (S)- and (R)-enantiomers suggests a stereospecific interaction with their molecular target(s). This could be due to differences in binding affinity or efficacy at the receptor or ion channel.
Below is a conceptual diagram illustrating the potential signaling pathways that may be modulated by phenylglycinamide derivatives.
Caption: Putative mechanism of action for phenylglycinamide-based anticonvulsants.
Conclusion and Future Directions
This compound represents a chiral scaffold of significant interest in the development of central nervous system therapeutics. While the historical details of its discovery are not as well-defined as some other pharmaceutical agents, the growing body of research on its derivatives highlights the profound impact of stereochemistry on biological activity. The differential anticonvulsant profiles of the (S)- and (R)-enantiomers of related compounds suggest that each may hold therapeutic potential for different types of seizures.
Future research should focus on several key areas. Firstly, a more detailed pharmacological characterization of the parent this compound is warranted to delineate its specific anticonvulsant profile and compare it directly with its (R)-enantiomer. Secondly, the elucidation of its precise molecular targets and mechanism of action will be crucial for rational drug design and the development of more potent and selective analogues. Finally, exploring the therapeutic potential of this and related (S)-enantiomers in models of treatment-resistant epilepsy could open new avenues for patients with refractory seizure disorders. The continued investigation of this and other chiral phenylglycinamides holds promise for the discovery of novel and improved treatments for epilepsy and other neurological conditions.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]
- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. openaccessjournals.com [openaccessjournals.com]
Methodological & Application
Enantioselective Synthesis of (S)-2-Amino-2-phenylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-phenylacetamide, a chiral building block, is a critical intermediate in the synthesis of various pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of efficient and highly selective methods for the synthesis of the (S)-enantiomer is of significant interest to the pharmaceutical industry. These application notes provide detailed protocols for two prominent methods for the enantioselective synthesis of this compound: Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution.
Methods Overview
Two distinct and effective strategies for obtaining enantiomerically enriched this compound are presented:
-
Asymmetric Strecker Synthesis: This classical multicomponent reaction is rendered asymmetric through the use of a chiral auxiliary, (R)-phenylglycine amide. The process involves the formation of a diastereomeric intermediate, followed by a crystallization-induced asymmetric transformation that enriches the desired diastereomer. Subsequent hydrolysis and removal of the auxiliary yield the target this compound.
-
Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the high enantioselectivity of enzymes to resolve a racemic mixture of 2-amino-2-phenylacetamide. Immobilized Candida antarctica lipase B (Novozym 435) selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.
Data Presentation
The following table summarizes typical quantitative data for the two described methods. Please note that yields and enantiomeric excess (e.e.) can vary based on reaction scale and optimization.
| Method | Key Reagents | Typical Yield of (S)-enantiomer | Typical Enantiomeric Excess (e.e.) of (S)-enantiomer |
| Asymmetric Strecker Synthesis | Benzaldehyde, (R)-Phenylglycine amide HCl, NaCN, Acetic Acid | 70-85% | >98% |
| Enzymatic Kinetic Resolution | Racemic 2-amino-2-phenylacetamide, Novozym 435, Ethyl Acetate (acyl donor) | ~45% (theoretical max. 50%) | >99% |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary
This protocol is adapted from the diastereoselective Strecker reaction with a crystallization-induced asymmetric transformation.[1][2][3]
Materials:
-
Benzaldehyde
-
(R)-Phenylglycine amide hydrochloride
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)
Procedure:
-
Imine Formation and Cyanide Addition:
-
To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v), add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water, followed by the dropwise addition of acetic acid (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The desired diastereomeric α-aminonitrile may precipitate from the solution.
-
-
Crystallization-Induced Asymmetric Transformation:
-
The selective precipitation of one diastereomer drives the equilibrium in the solution towards its formation, enriching the solid phase with the desired stereoisomer.
-
Filter the precipitated solid and wash with a cold methanol/water mixture and then with diethyl ether.
-
-
Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:
-
Suspend the diastereomerically enriched α-aminonitrile in a solution of 6 M HCl.
-
Heat the mixture at reflux for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary.
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate) to remove the cleaved chiral auxiliary.
-
Adjust the pH of the aqueous layer to basic (pH ~9-10) with a NaOH solution to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Analysis:
-
The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzymatic Kinetic Resolution using Novozym 435
This protocol provides a general framework for the lipase-catalyzed kinetic resolution of racemic 2-amino-2-phenylacetamide.
Materials:
-
Racemic 2-amino-2-phenylacetamide
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate (or another suitable acyl donor)
-
Anhydrous solvent (e.g., tetrahydrofuran, tert-butyl methyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Acylation:
-
In a dry flask, dissolve racemic 2-amino-2-phenylacetamide (1.0 eq) in the chosen anhydrous solvent.
-
Add Novozym 435 (e.g., 10-20% by weight of the substrate).
-
Add the acyl donor, ethyl acetate (0.5-0.6 eq). Using a slight excess of the amine helps to ensure the reaction stops at ~50% conversion.
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by HPLC or TLC.
-
-
Reaction Monitoring and Work-up:
-
The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess for the unreacted amine.
-
Once the desired conversion is reached, filter off the immobilized enzyme (Novozym 435 can be washed and reused).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Separation:
-
The resulting mixture contains the unreacted this compound and the acylated (R)-N-acetyl-2-amino-2-phenylacetamide.
-
These two compounds can be separated by column chromatography or by acid-base extraction. For extraction, dissolve the mixture in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous phase, while the amide remains in the organic phase.
-
Neutralize the aqueous phase and extract the this compound with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the purified product.
-
Analysis:
-
The enantiomeric excess of the recovered this compound should be determined by chiral HPLC.
Visualizations
Experimental and Logical Workflows
Caption: Comparative workflows for the two synthetic methods.
Signaling Pathways and Mechanisms
Caption: Simplified mechanisms of the two enantioselective methods.
References
Application Notes and Protocols: Step-by-Step Protocol for Acylation of (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-phenylacetamide, a chiral primary amine, serves as a valuable building block in medicinal chemistry and drug development. Its acylation is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. Acylated derivatives of similar phenylacetamide scaffolds have shown a range of biological activities, including antidepressant and antibacterial properties. This document provides a detailed, step-by-step protocol for the N-acylation of this compound using acyl chlorides or acetic anhydride, based on the well-established Schotten-Baumann reaction conditions.
Data Presentation: Representative Acylation Reactions
While specific quantitative data for the acylation of this compound is not extensively available in the literature, the following table summarizes representative yields for N-acylation reactions of analogous primary amines and phenylacetamide derivatives under various conditions. These data provide a benchmark for expected outcomes.
| Starting Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| o-phenylenediamine | Phenylacetyl chloride | Triethylamine | Dichloromethane | 4-6 | 0 to RT | High |
| 2'-aminoacetophenone | Acetic anhydride | - | Acetic anhydride | 3 | RT | 96 |
| Benzylamine | Acetyl chloride | Aq. NaOH | Dichloromethane/Water | Not Specified | RT | High |
| Various sulfonamides | Various acyl chlorides | Potassium iodide | Acetonitrile | Not specified | Not specified | 54-97 |
Experimental Protocols
This section details two common methods for the acylation of this compound: one using an acyl chloride and the other using acetic anhydride.
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the acylation of this compound with an acyl chloride in a biphasic system, which is a classic and robust method for amide synthesis.[1][2][3][4]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (approximately 10-20 mL per gram of amine).
-
Addition of Base: To the stirred solution, add an equal volume of 10% aqueous NaOH solution.
-
Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.05-1.2 equivalents) dropwise via a dropping funnel over 15-30 minutes with vigorous stirring. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-(S)-2-amino-2-phenylacetamide.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Acylation using Acetic Anhydride
This protocol is suitable for acetylation and employs acetic anhydride as the acylating agent.[5][6][7][8]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (optional, as a base and catalyst)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.5 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.2 equivalents) at room temperature. For some substrates, the reaction can be performed using acetic anhydride as both the reagent and solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Gentle heating to reflux may be required for less reactive substrates. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a base like pyridine was used, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the excess base.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-acetyl-(S)-2-amino-2-phenylacetamide.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the acylation of this compound.
Potential Signaling Pathway Involvement
N-acyl amino acids are a class of endogenous signaling molecules.[9][10][11] While the specific signaling pathways for acylated this compound derivatives are not yet elucidated, based on structurally related N-acyl amines, they could potentially modulate the endocannabinoid system.[12] This diagram illustrates a hypothetical signaling pathway where an N-acyl phenylacetamide derivative could act as a signaling molecule.
Caption: Hypothetical signaling pathway for an N-acyl phenylacetamide derivative.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. ionsource.com [ionsource.com]
- 6. interanalyt.ru [interanalyt.ru]
- 7. researchgate.net [researchgate.net]
- 8. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of (S)-2-amino-2-phenylacetamide, a valuable chiral intermediate in the pharmaceutical industry. The synthesis protocol focuses on an efficient chemoenzymatic method involving the Strecker synthesis of racemic 2-amino-2-phenylacetonitrile followed by a highly selective enzymatic kinetic resolution. Purification protocols detail industrial-scale methodologies to achieve high enantiomeric and chemical purity. This guide is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and manufacturing.
Introduction
This compound, also known as (S)-phenylglycinamide, is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is crucial for the biological activity and safety of the final drug product. Therefore, robust and scalable methods for the production of the enantiomerically pure (S)-isomer are of high importance.
This document outlines a chemoenzymatic approach that combines a classical chemical synthesis with a highly selective enzymatic resolution step. This method offers several advantages for large-scale production, including high enantioselectivity, mild reaction conditions, and the potential for high yields.
Synthesis Pathway Overview
The overall synthesis is a two-step process starting from readily available materials:
-
Strecker Synthesis: Racemic 2-amino-2-phenylacetonitrile is synthesized from benzaldehyde, ammonia, and a cyanide source.
-
Enzymatic Kinetic Resolution: The racemic aminonitrile is then subjected to a kinetic resolution using a nitrilase enzyme. The nitrilase selectively hydrolyzes the (R)-enantiomer of the nitrile to the corresponding carboxylic acid, (R)-phenylglycine, leaving the desired this compound unreacted and in high enantiomeric excess.
Experimental Protocols
Large-Scale Synthesis of Racemic 2-amino-2-phenylacetonitrile (Strecker Synthesis)
This protocol is adapted for a 100 L reactor. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 10.6 kg | 100 |
| Ammonia (25% aq. solution) | 17.03 (as NH3) | 27.2 L | 400 |
| Sodium Cyanide | 49.01 | 4.9 kg | 100 |
| Methanol | 32.04 | 40 L | - |
| Water | 18.02 | 20 L | - |
Procedure:
-
Reaction Setup: Charge the 100 L glass-lined reactor with methanol (40 L) and the aqueous ammonia solution (27.2 L).
-
Addition of Benzaldehyde: Cool the mixture to 0-5 °C with constant stirring. Slowly add benzaldehyde (10.6 kg) to the reactor over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Addition of Cyanide: In a separate vessel, dissolve sodium cyanide (4.9 kg) in water (20 L). Slowly add this solution to the reactor over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 10-15 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, add 40 L of cold water to the reactor. The product, racemic 2-amino-2-phenylacetonitrile, will precipitate.
-
Isolation: Filter the solid product and wash it with cold water (2 x 10 L). Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Expected Yield: 11.5 - 12.5 kg (87-95% of theoretical yield).
Enzymatic Kinetic Resolution of Racemic 2-amino-2-phenylacetonitrile
This protocol describes the enzymatic resolution in a 200 L bioreactor.
Materials:
| Reagent | Quantity |
| Racemic 2-amino-2-phenylacetonitrile | 10 kg |
| Immobilized Nitrilase (e.g., from Alcaligenes faecalis) | 1 kg |
| Phosphate Buffer (0.1 M, pH 7.5) | 150 L |
| 1 M NaOH solution | As required for pH control |
Procedure:
-
Bioreactor Setup: Charge the 200 L bioreactor with 150 L of 0.1 M phosphate buffer (pH 7.5).
-
Substrate Addition: Add the racemic 2-amino-2-phenylacetonitrile (10 kg) to the buffer and stir until it is fully dissolved.
-
Enzyme Addition: Add the immobilized nitrilase (1 kg) to the reactor.
-
Reaction Conditions: Maintain the temperature at 30 °C and the pH at 7.5. The pH is automatically controlled by the addition of 1 M NaOH solution.
-
Monitoring: Monitor the reaction progress by HPLC, measuring the decrease in the concentration of the (R)-nitrile and the formation of (R)-phenylglycine. The reaction is typically complete when approximately 50% of the starting nitrile has been converted (usually within 12-24 hours).
-
Enzyme Recovery: Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle. Decant the supernatant containing the product mixture. The immobilized enzyme can be washed with buffer and reused.
Purification Protocols
Separation of this compound and (R)-Phenylglycine
This protocol describes a large-scale extraction procedure.
Materials:
| Reagent | Quantity |
| Supernatant from enzymatic reaction | ~160 L |
| Dichloromethane (DCM) | 3 x 50 L |
| 1 M HCl solution | As required for pH adjustment |
| 1 M NaOH solution | As required for pH adjustment |
Procedure:
-
pH Adjustment: Adjust the pH of the supernatant from the enzymatic reaction to 2.0 with 1 M HCl. At this pH, the (S)-amino amide will be protonated and soluble in the aqueous phase, while the (R)-amino acid will be near its isoelectric point and less soluble.
-
Extraction of (R)-Phenylglycine: The precipitated (R)-phenylglycine can be collected by filtration. The remaining dissolved (R)-phenylglycine can be further extracted from the aqueous phase with a suitable organic solvent if desired, or the aqueous phase can proceed to the next step.
-
Basification and Extraction of (S)-Amide: Adjust the pH of the aqueous phase to 10-11 with 1 M NaOH.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 L). The this compound will move into the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Final Purification by Crystallization
Materials:
| Reagent | Quantity |
| Crude this compound | ~4.5 kg |
| Isopropanol | ~20 L |
| n-Heptane | ~40 L |
Procedure:
-
Dissolution: Dissolve the crude this compound in hot isopropanol (~20 L) in a suitable crystallization vessel.
-
Crystallization: Slowly add n-heptane (~40 L) to the hot solution with stirring. The product will start to crystallize.
-
Cooling: Cool the mixture slowly to 0-5 °C and hold for 4-6 hours to ensure complete crystallization.
-
Isolation: Filter the crystalline product and wash with a cold mixture of isopropanol/n-heptane (1:2).
-
Drying: Dry the purified this compound under vacuum at 50 °C.
Expected Yield: 3.8 - 4.2 kg (85-93% recovery from crude). Expected Purity: >99% chemical purity, >99% enantiomeric excess (e.e.).
Data Presentation
Table 1: Summary of Quantitative Data for the Large-Scale Synthesis
| Parameter | Strecker Synthesis | Enzymatic Resolution | Purification | Overall |
| Scale | 100 L | 200 L | - | - |
| Starting Material | 10.6 kg Benzaldehyde | 10 kg Racemic Nitrile | ~4.5 kg Crude (S)-Amide | 10.6 kg Benzaldehyde |
| Product Amount | 11.5 - 12.5 kg | ~4.5 kg Crude (S)-Amide | 3.8 - 4.2 kg | 3.8 - 4.2 kg |
| Yield | 87 - 95% | ~90% (theoretical max 50%) | 85 - 93% | 34 - 37% |
| Purity (Chemical) | >95% | - | >99% | >99% |
| Purity (Enantiomeric) | Racemic | >99% e.e. | >99% e.e. | >99% e.e. |
Conclusion
The described chemoenzymatic process provides a robust and scalable method for the large-scale production of enantiomerically pure this compound. The use of a nitrilase for kinetic resolution is a key step that ensures high enantioselectivity under mild conditions. The detailed protocols for synthesis and purification are designed to be implemented in an industrial setting, providing a clear pathway to obtaining this important pharmaceutical intermediate with high yield and purity.
Application Notes and Protocols for the Quantification of (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-phenylacetamide, a chiral aminamide, is a crucial building block in pharmaceutical and asymmetric synthesis.[1] Its specific stereochemistry is often critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, accurate and precise quantification of the (S)-enantiomer and the determination of enantiomeric purity are essential for quality control, process monitoring, and stability studies in drug development.
This document provides detailed application notes and protocols for the primary analytical methods used to quantify this compound, focusing on chromatographic techniques that offer the necessary selectivity and sensitivity for chiral analysis.
Overview of Analytical Techniques
The quantification of this compound, particularly the resolution of its enantiomers, relies on advanced analytical techniques. The most suitable methods are chromatographic, offering the high resolving power needed to separate the (S)- and (R)-enantiomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and effective method for separating and quantifying enantiomers.[1][2] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Detection is typically achieved using Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[3][4]
-
Gas Chromatography (GC): GC can also be used for amino acid and derivative analysis. However, due to the low volatility of this compound, a derivatization step is required to convert the analyte into a more volatile compound before injection into the GC system.[5]
-
Spectroscopic Methods: Techniques like UV-Visible Spectroscopy can be used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration.[6] However, these methods lack the selectivity to distinguish between enantiomers and are generally used for quantifying the total amount of the compound rather than a specific stereoisomer.
Chromatographic Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective quantification of this compound. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[7]
Workflow for Chiral HPLC Analysis
Caption: Workflow for quantification using Chiral HPLC.
Experimental Protocol: Chiral HPLC-UV
This protocol provides a general method for the enantiomeric separation and quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[3]
-
Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based CSP, such as Astec® CHIROBIOTIC® T, is highly effective for underivatized amino compounds.[8] Polysaccharide-based columns are also an option.[2]
-
Mobile Phase Solvents: HPLC-grade methanol, ethanol, acetonitrile, and water.
-
Acid/Base Modifiers: Formic acid or trifluoroacetic acid (TFA).[9]
-
This compound and (R)-2-amino-2-phenylacetamide reference standards.
2. Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best resolution.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[8]
-
Injection Volume: 10 µL.[3]
-
UV Detection Wavelength: 220 nm.
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)- and (R)-2-amino-2-phenylacetamide reference standards in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the (S)-enantiomer stock solution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.
-
System Suitability Solution: Prepare a solution containing both (S)- and (R)-enantiomers to verify resolution.
-
Sample Preparation: Dissolve the sample containing 2-amino-2-phenylacetamide in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification:
-
Inject the system suitability solution to confirm the resolution between the (S) and (R) peaks.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
-
Calculate the enantiomeric excess (% ee) if the (R)-enantiomer is also present using the formula: % ee = [((S)-Area - (R)-Area) / ((S)-Area + (R)-Area))] * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for analyzing volatile compounds. For non-volatile analytes like 2-amino-2-phenylacetamide, a chemical derivatization step is mandatory to increase volatility and improve chromatographic performance.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis including derivatization.
Experimental Protocol: GC-MS after Chloroformate Derivatization
This protocol is based on methods for the chiral analysis of amino acids using fluoroalkyl chloroformates.[5]
1. Instrumentation and Reagents:
-
GC system coupled with a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil-Val®).[5]
-
Derivatization Reagent: Pentafluoropropyl chloroformate (PFPCF).[5]
-
Solvents: Isooctane, n-propanol.
-
Internal Standard: Norvaline or another amino acid not present in the sample.
2. Derivatization Procedure:
-
To 100 µL of an aqueous sample containing 2-amino-2-phenylacetamide, add the internal standard.
-
Add a mixture of isooctane, n-propanol, and the PFPCF derivatization reagent.
-
Vortex vigorously for 30-60 seconds. The derivatization occurs rapidly in the two-phase system.[5]
-
Allow the layers to separate. The derivatized analyte will be in the upper organic (isooctane) layer.
3. GC-MS Conditions:
-
Column: Chirasil-Val® (e.g., 25 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Injection: 1 µL of the organic phase, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min. (This program is a starting point and must be optimized).
-
MS Detection: Scan mode to identify characteristic fragments, then switch to Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
4. Data Analysis and Quantification:
-
Identify the retention times for the derivatives of the (S) and (R) enantiomers.
-
Select specific, abundant ions for the analyte and the internal standard for quantification in SIM mode.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance parameters for the described analytical methods. These values are illustrative and can vary based on instrumentation and specific experimental conditions.
| Parameter | Chiral HPLC-UV | GC-MS (after Derivatization) |
| Stationary Phase | Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) | Chiral Phase (e.g., Chirasil-Val®) |
| Mobile Phase/Carrier Gas | Methanol/Water + 0.1% Formic Acid | Helium |
| Detection | UV (220 nm) | Mass Spectrometry (SIM mode) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.1 - 0.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Key Advantage | Direct analysis, robust | High sensitivity |
| Key Disadvantage | Moderate sensitivity | Requires derivatization |
Conclusion
For the reliable quantification of this compound and the assessment of its enantiomeric purity, Chiral High-Performance Liquid Chromatography is the most direct and widely applicable method. It provides excellent resolution and precision without the need for derivatization. For applications requiring higher sensitivity, such as trace analysis, Gas Chromatography-Mass Spectrometry following a validated derivatization procedure is a powerful alternative. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Proper method validation according to ICH guidelines is crucial to ensure data accuracy and reliability in a regulated environment.[3]
References
- 1. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. azooptics.com [azooptics.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Chiral HPLC Method Development for (S)-2-amino-2-phenylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-phenylacetamide, a chiral amine, is a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is critical as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and accurate analytical methods to determine the enantiomeric purity of this compound is paramount in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for separating enantiomers.[1] This document provides a detailed application note and protocol for the chiral HPLC method development for this compound.
Method Development Strategy
The development of a successful chiral HPLC method typically involves a systematic approach to screen and optimize the separation of enantiomers. Key considerations include the selection of an appropriate chiral stationary phase (CSP), the mobile phase composition (including organic modifiers and additives), and other chromatographic parameters such as flow rate and temperature.
For a compound like 2-amino-2-phenylacetamide, which possesses a primary amine and an amide group, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® series), and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T) are excellent starting points due to their broad applicability for a wide range of chiral compounds, including amino acid derivatives.[2][3][4]
The general workflow for chiral HPLC method development is outlined below:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols
This section provides a detailed protocol for a specific, reported chiral HPLC method for the separation of 2-amino-2-phenylacetamide enantiomers, as well as a general protocol for method development starting with a commonly used macrocyclic glycopeptide column.
Protocol 1: Chiral Separation using a Crown Ether-based CSP
This method has been reported to successfully separate the enantiomers of 2-amino-2-phenylacetamide (phenylglycine amide).[5][6]
1. Materials and Reagents:
-
Racemic 2-amino-2-phenylacetamide standard
-
This compound reference standard
-
Perchloric acid (70% v/v), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade (for system flush)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chirex 3005 (or equivalent crown ether-based column)
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Column: Chirex 3005 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 16.3 g/L of 70% (v/v) perchloric acid in water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic 2-amino-2-phenylacetamide at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the (S)-enantiomer standard to determine its retention time.
-
Inject the racemic mixture to confirm the separation of both enantiomers.
-
Inject unknown samples for analysis.
Protocol 2: General Method Development with a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for developing a chiral separation method for 2-amino-2-phenylacetamide using a Chirobiotic™ T column, which is known to be effective for underivatized amino acids and related compounds.[4][7]
1. Materials and Reagents:
-
Racemic 2-amino-2-phenylacetamide standard
-
This compound reference standard
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software.
3. Initial Chromatographic Conditions (Starting Point):
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic 2-amino-2-phenylacetamide at 1 mg/mL in a 50:50 mixture of the mobile phase and water.
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter.
5. Method Optimization:
-
If separation is not optimal, adjust the ratio of methanol to water. Increasing the organic modifier concentration can sometimes enhance enantioselectivity.[4]
-
The concentration of the acidic modifier (formic acid) can be varied (e.g., from 0.05% to 0.2%) to improve peak shape and resolution.
-
Evaluate the effect of column temperature. Lower temperatures often increase selectivity, while higher temperatures can improve efficiency.[8]
Data Presentation
The following table summarizes the quantitative data for the chiral separation of 2-amino-2-phenylacetamide enantiomers based on the reported method in Protocol 1.
| Parameter | (R)-2-amino-2-phenylacetamide | This compound |
| Retention Time (min) | 3.2 | 11.0 |
| Resolution (Rs) | > 2.0 (Calculated) | > 2.0 (Calculated) |
| Selectivity (α) | 3.44 (Calculated) | 3.44 (Calculated) |
Calculated values are based on the reported retention times and assume a peak width at half height of 0.2 min for both enantiomers for the purpose of estimation.
Visualization of Enantiomers
The chemical structures of the (R) and (S) enantiomers of 2-amino-2-phenylacetamide are presented below.
Caption: Chemical Structures of Enantiomers.
Conclusion
The development of a reliable chiral HPLC method is essential for the quality control and enantiomeric purity assessment of this compound. The provided protocols offer a specific, validated method and a general starting point for method development. The choice of the chiral stationary phase and the optimization of the mobile phase are critical factors in achieving successful enantioseparation. The systematic approach outlined in this document will aid researchers and drug development professionals in establishing a robust and accurate analytical method for this important chiral intermediate.
References
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes and Protocols for the Use of (S)-2-amino-2-phenylacetamide in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-phenylacetamide, a chiral primary amino amide, serves as a valuable and versatile building block in the field of synthetic and medicinal chemistry. Its inherent chirality and the presence of both a primary amine and an amide functional group make it an ideal candidate for stereoselective multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in two of the most powerful isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). The resulting peptidomimetic scaffolds are of significant interest in drug discovery due to their potential for enhanced metabolic stability and tailored biological activity.[3][4]
Advantages of this compound in MCRs
-
Stereochemical Control: The chiral center of this compound can influence the stereochemistry of the newly formed stereocenters in the MCR products, leading to diastereoselective synthesis.[5][6]
-
Molecular Diversity: The primary amine functionality readily participates in the formation of diverse peptidomimetic structures.
-
Structural Rigidity: The phenyl group introduces a degree of rigidity into the resulting molecules, which can be advantageous for receptor binding.
-
Post-MCR Modifications: The amide group can serve as a handle for further chemical transformations, allowing for the synthesis of more complex molecular architectures.
Key Multi-Component Reactions
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1] When this compound is used as the amine component, it leads to the formation of complex peptidomimetics with at least one defined stereocenter. The reaction is typically performed in polar solvents like methanol and is known for its high yields and broad substrate scope.[1][3]
Generalized Reaction Scheme:
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves the condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[7][8] While the primary amine of this compound does not directly participate as the amine component in the classical Passerini reaction, this starting material can be envisioned in multi-step sequences where it is first converted to a component suitable for a Passerini-type reaction, or where the Passerini product undergoes subsequent reaction with the amino amide. For the purpose of these notes, we will focus on the direct application in the Ugi reaction.
Quantitative Data from Representative Reactions
Table 1: Representative Yields and Diastereomeric Ratios for Diastereoselective Ugi Reactions [5]
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| L-Valine Methyl Ester | Isovaleraldehyde | Acetic Acid | tert-Butyl Isocyanide | Methanol | 85 | 70:30 |
| L-Phenylalanine Methyl Ester | Benzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | Methanol | 92 | 80:20 |
| (S)-α-Methylbenzylamine | Isobutyraldehyde | Propionic Acid | Benzyl Isocyanide | Methanol | 88 | 75:25 |
Experimental Protocols
The following are generalized protocols for performing Ugi reactions with this compound. These should be considered as a starting point and may require optimization based on the specific substrates used.
Protocol 1: General Procedure for the Ugi Four-Component Reaction
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Anhydrous methanol (0.2 M concentration of the limiting reagent)
-
Round-bottom flask equipped with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure: [9]
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol, 1.0 equiv) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Work-up:
-
After solvent removal, dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Logical Workflow for a Diastereoselective Ugi Reaction
Caption: Experimental workflow for the Ugi four-component reaction.
Generalized Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
Hypothetical Signaling Pathway Inhibition
Many peptidomimetics synthesized via MCRs are designed as enzyme inhibitors. For instance, they can target proteases, which are crucial for the replication of viruses or the progression of diseases like cancer. The following diagram illustrates a hypothetical scenario where a peptidomimetic, derived from an MCR, inhibits a key protease in a disease-related signaling pathway.
Caption: Inhibition of a protease-mediated signaling pathway.
Conclusion
This compound is a highly valuable chiral building block for the synthesis of complex peptidomimetics through multi-component reactions, particularly the Ugi reaction. The operational simplicity, efficiency, and high degree of molecular diversity achievable make these methods powerful tools in modern drug discovery. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the vast chemical space accessible from this versatile starting material. Further investigation into the biological activities of the resulting compounds is a promising avenue for the development of novel therapeutic agents.
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure chiral amines and amides are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). 2-Amino-2-phenylacetamide, in its enantiomerically pure forms, serves as a key intermediate for various therapeutic agents. Traditional chemical methods for resolving racemic mixtures, such as diastereomeric crystallization, can be inefficient and environmentally burdensome. Enzymatic kinetic resolution (EKR) presents a highly selective, efficient, and sustainable alternative, operating under mild conditions with high enantioselectivity.
This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-amino-2-phenylacetamide. The primary method detailed is the enantioselective hydrolysis of the corresponding N-acyl derivative using Penicillin G Acylase (PGA), an enzyme renowned for its application in the production of semi-synthetic β-lactam antibiotics and its utility in resolving racemic mixtures of chiral compounds.[1][2] Additionally, principles of lipase-catalyzed resolution are discussed as an alternative approach.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the product. In the context of 2-amino-2-phenylacetamide, the process typically involves two key steps:
-
N-Acylation: The racemic 2-amino-2-phenylacetamide is first derivatized to its N-acyl form (e.g., N-acetyl or N-phenylacetyl). This step is crucial as the acyl group is the target for enzymatic hydrolysis.
-
Enantioselective Hydrolysis: An enzyme, such as Penicillin G Acylase, selectively catalyzes the hydrolysis of the amide bond of one enantiomer (typically the L- or S-enantiomer) of the N-acyl-2-amino-2-phenylacetamide. This leaves the other enantiomer (D- or R-enantiomer) unreacted.
The result is a mixture containing one enantiomer as the free amino amide and the other as the unreacted N-acyl derivative, which can then be separated.
Data Presentation
The efficiency of an enzymatic resolution is primarily evaluated by the enantiomeric excess (e.e.) of both the product and the remaining substrate, and the conversion rate. The following tables summarize representative quantitative data for the enzymatic resolution of phenylglycine derivatives, which are structurally analogous to 2-amino-2-phenylacetamide.
Table 1: Penicillin G Acylase (PGA) Catalyzed Hydrolysis of N-Phenylacetyl-DL-phenylglycine
| Enzyme Source | Substrate | Conversion (%) | Product (L-phenylglycine) e.e. (%) | Unreacted Substrate (D-PAPG) e.e. (%) | Reference |
| Immobilized PGA | N-Phenylacetyl-DL-phenylglycine (DL-PAPG) | >97 (of L-isomer) | Not Reported | >98 | [3] |
PAPG: Phenylacetyl-phenylglycine
Table 2: General Performance of Lipase-Catalyzed Resolutions
| Enzyme | Reaction Type | Substrate | Conversion (%) | Product e.e. (%) | Unreacted Substrate e.e. (%) |
| Candida antarctica Lipase B (CALB) | Acylation | Racemic Amines/Alcohols | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Acylation | Racemic Amines/Alcohols | ~50 | >95 | >95 |
Note: Data in Table 2 is representative of lipase-catalyzed resolutions and highlights their potential. Specific results for 2-amino-2-phenylacetamide would require experimental optimization.
Experimental Protocols
Protocol 1: N-Acetylation of Racemic 2-Amino-2-phenylacetamide
This protocol describes the preparation of the substrate for enzymatic resolution.
Materials:
-
Racemic 2-amino-2-phenylacetamide
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 2-amino-2-phenylacetamide (1.0 eq.) in dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the excess acetic anhydride by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acetyl-2-amino-2-phenylacetamide.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Enzymatic Resolution using Immobilized Penicillin G Acylase
This protocol details the enantioselective hydrolysis of N-acyl-2-amino-2-phenylacetamide.
Materials:
-
Racemic N-acetyl- or N-phenylacetyl-2-amino-2-phenylacetamide
-
Immobilized Penicillin G Acylase (e.g., on Eupergit C)
-
Phosphate buffer (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH control
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for work-up
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Substrate Preparation: Prepare a suspension or solution of the racemic N-acyl-2-amino-2-phenylacetamide in phosphate buffer (pH ~7.8-8.5) in a temperature-controlled reaction vessel (e.g., 37-50 °C).[3]
-
Enzyme Addition: Add the immobilized Penicillin G Acylase. The enzyme-to-substrate ratio should be optimized but can start at a range of 1:10 to 1:20 (w/w).
-
Reaction Conditions: Maintain the reaction mixture at the optimal temperature with gentle stirring. Continuously monitor the pH and maintain it at the desired setpoint (e.g., 7.8) by the controlled addition of NaOH solution. The consumption of NaOH can be used to track the reaction progress.
-
Reaction Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining substrate.
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Adjust the pH of the filtrate to an acidic value (e.g., pH 2-3) with 1 M HCl to protonate the unreacted N-acyl-D-amino amide.
-
Extract the unreacted N-acyl-D-2-amino-2-phenylacetamide with an organic solvent like ethyl acetate.
-
The aqueous layer now contains the L-2-amino-2-phenylacetamide. This can be isolated by adjusting the pH and further purification steps.
-
The separated N-acyl-D-enantiomer can be hydrolyzed chemically to obtain the D-2-amino-2-phenylacetamide.
-
Protocol 3: Chiral HPLC Analysis
This protocol provides a general guideline for the analysis of enantiomeric purity.
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or Pirkle-type columns).
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample from the reaction mixture in the mobile phase, filter, and inject.
Visualizations
References
- 1. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group in (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-2-phenylacetamide, a chiral primary amine, is a significant building block in the synthesis of various pharmaceutical compounds. Its primary amino group offers a reactive site for various chemical modifications, or derivatizations. Derivatization is a crucial technique employed to enhance the analytical detection, improve chromatographic separation, and facilitate the characterization of molecules. For this compound, derivatization of the amino group is often performed for chiral purity analysis, quantitative determination in biological matrices, and for the synthesis of novel bioactive molecules.
These application notes provide detailed protocols for three common derivatization strategies for the amino group of this compound: N-acetylation, derivatization with o-phthaldialdehyde (OPA) for fluorescence detection, and derivatization with Dansyl Chloride for fluorescence and mass spectrometry analysis.
N-Acetylation of this compound
N-acetylation is a fundamental derivatization reaction that introduces an acetyl group to the primary amine, forming a secondary amide. This modification can alter the polarity and chromatographic behavior of the parent compound and is a common step in synthetic pathways.
Application
-
Synthesis of N-acetyl-(S)-2-amino-2-phenylacetamide for use as a synthetic intermediate.
-
Modification of physicochemical properties for structure-activity relationship (SAR) studies.
-
Preparation of a less polar derivative for improved extraction from aqueous matrices.
Experimental Protocol
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.5 equivalents).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (e.g., 1:1 v/v).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-acetyl-(S)-2-amino-2-phenylacetamide.
Quantitative Data
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Yield after purification. |
| Reaction Time | 2-4 hours | Monitored by TLC. |
| Reactant Ratio | 1 : 1.2 : 1.5 | Substrate : Acetic Anhydride : Pyridine |
| Purity | >98% | Determined by ¹H NMR and LC-MS. |
Workflow for N-Acetylation
Caption: Workflow for the N-acetylation of this compound.
Derivatization with o-Phthaldialdehyde (OPA) for Fluorescence Detection
Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) is a rapid and sensitive method for the quantification of primary amines. The reaction yields a highly fluorescent isoindole derivative, which can be detected at low concentrations using HPLC with a fluorescence detector.
Application
-
Quantitative analysis of this compound in biological fluids (e.g., plasma, urine) for pharmacokinetic studies.[1]
-
Purity analysis and impurity profiling.
-
Monitoring of reaction kinetics.
Experimental Protocol
Materials:
-
This compound standard solutions
-
Sample containing this compound
-
OPA reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
HPLC system with a fluorescence detector and a C18 reversed-phase column.
Procedure:
-
Sample Preparation: If necessary, perform a protein precipitation or solid-phase extraction of the biological sample to remove interfering substances. Dilute the sample and standard solutions to an appropriate concentration with the mobile phase.
-
Derivatization:
-
In an autosampler vial or a small reaction tube, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature. The derivatization is rapid.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the derivatized solution onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile in a phosphate or acetate buffer is typically used. For example, Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2); Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be from 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 455 nm.
-
Quantitative Data
| Parameter | Typical Value | Notes |
| Reaction Time | 1-2 minutes | Rapid reaction at room temperature. |
| Detection Limit | Low picomole to femtomole range | Highly sensitive method. |
| Linear Range | Typically spans 2-3 orders of magnitude | Dependent on the specific HPLC system and conditions. |
| Derivative Stability | OPA derivatives can be unstable; automated derivatization is recommended for best reproducibility.[2] |
Workflow for OPA Derivatization and HPLC Analysis
Caption: Workflow for OPA derivatization and HPLC-fluorescence analysis.
Derivatization with Dansyl Chloride for Fluorescence and Mass Spectrometry Detection
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide derivatives. These derivatives are also readily ionizable, making them suitable for sensitive detection by both fluorescence and mass spectrometry (LC-MS/MS).
Application
-
Highly sensitive quantification of this compound in complex matrices.
-
Pharmacokinetic studies where low detection limits are required.[1][3]
-
Confirmation of identity through mass spectrometry.
Experimental Protocol
Materials:
-
This compound standard solutions
-
Sample containing this compound
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9-10)
-
Acetone or acetonitrile, HPLC grade
-
Formic acid
-
HPLC or UPLC system coupled to a fluorescence detector and a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation: Prepare sample and standard solutions in the sodium bicarbonate buffer.
-
Derivatization:
-
To 100 µL of the sample or standard solution, add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes) in the dark.
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine) to consume excess dansyl chloride, or by acidification.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized solution into the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Fluorescence Detection: λex ~340 nm, λem ~525 nm.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the dansylated derivative of this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data
| Parameter | Typical Value | Notes |
| Reaction Time | 30-60 minutes | Requires elevated temperature. |
| Detection Limit | Femtomole to attomole range | Extremely sensitive, especially with MS detection. |
| Derivative Stability | Dansyl derivatives are generally stable. | |
| LC-MS/MS Transition | To be determined empirically | Precursor ion will be [M+H]⁺ of the dansyl derivative. A common product ion is m/z 171, corresponding to the dimethylaminonaphthalene fragment.[4] |
Logical Relationship for Derivatization Method Selection
Caption: Decision tree for selecting a derivatization method.
References
- 1. Application of LC-MS/MS in pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
- 2. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (S)-2-Amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient and stepwise assembly of amino acid sequences on a solid support.[1][2] The functionalization of the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties.[3][4] While the synthesis of C-terminal peptide amides is commonly achieved using pre-functionalized resins such as Rink Amide or PAL, this document explores a hypothetical application of (S)-2-amino-2-phenylacetamide as a direct building block in SPPS to yield peptides with a C-terminal phenylglycinamide.
The incorporation of non-proteinogenic amino acids and their derivatives, like phenylglycine, is a key strategy in medicinal chemistry to develop novel therapeutics with enhanced pharmacological profiles.[5] Phenylglycine and its derivatives are found in various natural products and have been shown to influence the conformation and biological activity of peptides.[5] The use of this compound could offer a direct route to novel peptide amides with unique structural and functional properties, potentially impacting fields such as neuropeptide research and the development of antimicrobial peptides.[1][6]
These application notes provide a comprehensive overview of the proposed methodology, detailed experimental protocols, and a comparative analysis of common resins used for peptide amide synthesis.
Data Presentation
Table 1: Comparative Analysis of Common Resins for C-Terminal Peptide Amide Synthesis
| Resin Type | Linker Chemistry | Typical Cleavage Conditions | Reported Crude Purity/Yield | Advantages | Disadvantages |
| Rink Amide | Acid-labile k-amino-m-alkoxybenzyl alcohol | 95% TFA / Scavengers | Generally high purity and yield. | Mild cleavage conditions; compatible with Fmoc-strategy; directly yields peptide amide.[7] | Linker can be sensitive to prolonged acid exposure during synthesis. |
| PAL (Peptide Amide Linker) | Acid-labile tris(alkoxy)benzylamine | 95% TFA / Scavengers | High | Similar to Rink Amide; provides good stability. | |
| MBHA (methylbenzhydrylamine) | Benzhydrylamine | Strong acids (e.g., HF) | Variable | Robust linker, suitable for Boc-strategy. | Harsh cleavage conditions can degrade sensitive peptides. |
| Hypothetical this compound on Merrifield Resin | Benzyl ester | Strong acids (e.g., HF) for cleavage of the amide bond | Hypothetical, dependent on coupling and cleavage efficiency | Direct incorporation of the phenylglycinamide moiety. | Requires N-terminal protection of the starting material; harsh cleavage conditions. |
Experimental Protocols
The following protocols describe a hypothetical workflow for the utilization of this compound in Fmoc-based solid-phase peptide synthesis.
Protocol 1: N-Terminal Fmoc Protection of this compound
This protocol describes the essential first step of protecting the primary amine of this compound to make it suitable for SPPS.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Fmoc-(S)-2-amino-2-phenylacetamide.
Protocol 2: Loading of N-Fmoc-(S)-2-amino-2-phenylacetamide onto Merrifield Resin
This protocol details the attachment of the protected starting material to a standard Merrifield resin.
Materials:
-
N-Fmoc-(S)-2-amino-2-phenylacetamide
-
Merrifield resin (chloromethylated polystyrene)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve N-Fmoc-(S)-2-amino-2-phenylacetamide and potassium fluoride (2 equivalents relative to the resin substitution) in DMF.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture at 50°C for 18-24 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF, and finally methanol.
-
Dry the resin under vacuum.
-
Determine the loading efficiency using a spectrophotometric analysis of the Fmoc group cleaved from a small sample of the resin.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc-Strategy)
This protocol outlines the iterative steps of peptide chain elongation.
Materials:
-
Loaded resin from Protocol 2
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.
Protocol 4: Cleavage of the Peptide from the Resin
This final protocol describes the release of the synthesized peptide from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used. The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis.
Caption: Hypothetical GPCR signaling pathway for a neuropeptide analog.
References
- 1. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semisynthesis and characterization of the first analogues of pro-neuropeptide y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Strecker Synthesis of (S)-2-Amino-2-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Strecker synthesis is a powerful and versatile method for the enantioselective preparation of α-amino acids and their derivatives, which are crucial building blocks in pharmaceutical and agrochemical industries. This application note details a highly efficient protocol for the synthesis of (S)-2-amino-2-phenylacetamide derivatives, utilizing the commercially available and relatively inexpensive (R)-phenylglycine amide as a chiral auxiliary. The key to this methodology is a crystallization-induced asymmetric transformation (CIAT), which allows for the isolation of the desired diastereomeric α-aminonitrile intermediate in high yield and excellent diastereomeric excess. Subsequent hydrolysis affords the target this compound derivatives.
Principle and Workflow
The overall synthetic strategy involves a three-component Strecker reaction between an aldehyde, (R)-phenylglycine amide, and a cyanide source. The initially formed diastereomeric α-aminonitriles equilibrate in solution. One diastereomer, being less soluble, selectively crystallizes, thus shifting the equilibrium towards its formation. This dynamic process ultimately leads to a high yield of a single diastereomer. The resulting α-aminonitrile is then hydrolyzed to the corresponding this compound derivative.
Caption: Experimental workflow for the asymmetric Strecker synthesis.
Data Presentation
The following table summarizes the results of the asymmetric Strecker synthesis of the α-aminonitrile intermediate using various aldehydes and reaction conditions.
| Aldehyde (R Group) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) [(S,S)/(R,S)] |
| tert-Butyl (Pivaldehyde) | Methanol | Room Temp | 20 | 80 | 35:65 |
| tert-Butyl (Pivaldehyde) | Water | 55 | 24 | 81 | 15:85 |
| tert-Butyl (Pivaldehyde) | Water | 60 | 24 | 84 | 4:96 |
| tert-Butyl (Pivaldehyde) | Water | 65 | 24 | 84 | 2:98 |
| tert-Butyl (Pivaldehyde) | Water | 70 | 24 | 93 | >1:99[1] |
| 3,4-Dimethoxyphenylmethyl | MeOH/H₂O (6:1 v/v) | Room Temp | 96 | 76 | >1:99[1] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of N-[(R)-1-carbamoyl-1-phenylethyl]-(S)-2-amino-3,3-dimethylbutanenitrile via Crystallization-Induced Asymmetric Transformation
This protocol describes the synthesis of the α-aminonitrile intermediate from pivaldehyde.
Materials:
-
(R)-Phenylglycine amide hydrochloride
-
Pivaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid (AcOH)
-
Water, deionized
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
Procedure:
-
To a solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water, add a solution of sodium cyanide (1.0 eq) in water.
-
Add acetic acid (1.0 eq) to the reaction mixture.
-
Heat the mixture to 70 °C and stir vigorously for 24 hours.[1]
-
During this time, a white precipitate of the desired (R,S)-α-aminonitrile will form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the diastereomerically pure (dr > 99:1) α-aminonitrile.[1]
Protocol 2: Hydrolysis of the α-Aminonitrile to (S)-tert-Leucinamide
This protocol describes the conversion of the α-aminonitrile to the corresponding amino amide.
Materials:
-
N-[(R)-1-carbamoyl-1-phenylethyl]-(S)-2-amino-3,3-dimethylbutanenitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Standard hydrogenation apparatus
Procedure:
-
Carefully add the α-aminonitrile to concentrated sulfuric acid and stir until the nitrile is fully hydrolyzed to the diamide (monitor by TLC or HPLC).
-
Neutralize the reaction mixture and extract the diamide product.
-
Dissolve the diamide in methanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under 2 atm of H₂ until the chiral auxiliary is cleaved.[1]
-
Filter the catalyst and concentrate the filtrate to obtain (S)-tert-leucinamide.
Protocol 3: Hydrolysis of (S)-tert-Leucinamide to (S)-tert-Leucine
This protocol describes the final hydrolysis step to the α-amino acid.
Materials:
-
(S)-tert-Leucinamide
-
Hydrochloric acid (HCl), 6 N
-
Standard reflux apparatus
Procedure:
-
Heat a solution of (S)-tert-leucinamide in 6 N HCl at 100 °C.[1]
-
Monitor the reaction for the complete hydrolysis of the amide to the carboxylic acid.
-
Cool the reaction mixture and isolate the (S)-tert-leucine, which can be further purified by recrystallization.
Mechanism of Asymmetric Induction
The high diastereoselectivity of this reaction is achieved through a crystallization-induced asymmetric transformation. In solution, the initially formed imine exists in equilibrium with the two diastereomeric α-aminonitriles. While the kinetic product may not be the desired diastereomer, the (R,S)-diastereomer is significantly less soluble in the reaction medium. As it crystallizes out of solution, the equilibrium is driven towards its formation, leading to a high yield and diastereomeric excess of the desired product.
Caption: Crystallization-induced asymmetric transformation mechanism.
Conclusion
The asymmetric Strecker synthesis utilizing (R)-phenylglycine amide as a chiral auxiliary provides a practical and efficient route to enantiomerically enriched this compound derivatives. The crystallization-induced asymmetric transformation is a key feature of this methodology, enabling high diastereoselectivity and yields. The detailed protocols provided herein offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-amino-2-phenylacetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of (S)-2-amino-2-phenylacetamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with impurities during their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurities in your synthesis will largely depend on the synthetic route employed. Common methods include the enzymatic kinetic resolution of racemic phenylglycinamide or the hydrolysis of nitriles like mandelonitrile.[1][2] Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors such as racemic 2-amino-2-phenylacetamide, benzaldehyde, or mandelonitrile.[3][4]
-
Enantiomeric Impurity: The undesired (R)-enantiomer of 2-amino-2-phenylacetamide is a common impurity, particularly in processes involving kinetic resolution.
-
Side-Products: These can include mandelic acid, phenylglycine, and benzaldehyde, which can arise from the decomposition or alternative hydrolysis of intermediates.[5][6]
-
Over-reaction Products: In some synthetic pathways, by-products from further reactions of the desired product can occur.
Q2: My final product shows low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A2: Low enantiomeric excess is a frequent issue in asymmetric synthesis and resolution. Several factors could be contributing to this:
-
Inefficient Kinetic Resolution: If you are using an enzymatic resolution, the enzyme may not have sufficient enantioselectivity, or the reaction may have proceeded too far, leading to the conversion of the desired enantiomer.[1][7]
-
Racemization: The chiral center of 2-amino-2-phenylacetamide can be susceptible to racemization under harsh pH or temperature conditions. It is crucial to maintain mild reaction and workup conditions.[8]
-
Improper Catalyst/Enzyme Activity: The enzyme or catalyst used for the resolution may be denatured or inhibited, leading to poor chiral discrimination.[9]
To improve the enantiomeric excess, consider optimizing the reaction time, temperature, and pH. Ensure the enzyme or catalyst is active and used under its optimal conditions.
Q3: I have identified mandelic acid and benzaldehyde as impurities. What is the source of these by-products?
A3: The presence of mandelic acid and benzaldehyde often points to the hydrolysis or decomposition of a mandelonitrile intermediate.[3][5] Mandelonitrile is known to be unstable and can decompose back to benzaldehyde and hydrogen cyanide, especially at neutral or basic pH.[5] Additionally, under certain hydrolytic conditions (either chemical or enzymatic), the nitrile group of mandelonitrile can be converted to a carboxylic acid, yielding mandelic acid, instead of the desired amide.[2]
To minimize these impurities, it is important to control the pH of the reaction, keeping it in a range where mandelonitrile is more stable, which is typically acidic.[5]
Q4: How can I best detect and quantify the impurities in my sample of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of your product's purity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method for determining the enantiomeric excess by separating the (S) and (R) enantiomers. Reverse-phase HPLC with UV detection can be used to quantify other non-enantiomeric impurities.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities, such as benzaldehyde.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to identify the structure of impurities if they are present in sufficient quantities.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the purity.[13]
Impurity Profile and Analytical Methods
The following table summarizes common impurities and the analytical techniques typically used for their detection and quantification.
| Impurity | Chemical Structure | Common Analytical Method(s) |
| (R)-2-amino-2-phenylacetamide | Enantiomer | Chiral HPLC |
| Mandelic Acid | C₈H₈O₃ | HPLC, GC-MS (after derivatization) |
| Benzaldehyde | C₇H₆O | HPLC, GC-MS |
| Phenylglycine | C₈H₉NO₂ | HPLC with derivatization, Amino Acid Analyzer |
| Mandelonitrile | C₈H₇NO | HPLC, GC-MS |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and addressing common impurities.
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of Racemic 2-amino-2-phenylacetamide
This protocol is a general guideline and may require optimization for specific enzymes and reaction conditions.
-
Enzyme Preparation: Prepare a solution or suspension of the selected lipase or amidase in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Reaction Setup: Dissolve the racemic 2-amino-2-phenylacetamide in the buffer. Add the enzyme preparation to the substrate solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate.
-
Reaction Quench: Once the desired enantiomeric excess is reached (typically around 50% conversion), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by filtration).
-
Workup and Purification: Extract the product from the aqueous phase using a suitable organic solvent. The this compound can then be isolated and purified by crystallization or chromatography.
General Protocol for Chiral HPLC Analysis
This is a representative method and the specific column, mobile phase, and conditions should be optimized for your particular instrument and sample.
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for the separation of amine enantiomers (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent and inject it into the HPLC system.
-
Analysis: The retention times of the (S) and (R) enantiomers will be different, allowing for their separation and quantification to determine the enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (S)-2-amino-2-phenylacetamide Crystallization
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the crystallization of (S)-2-amino-2-phenylacetamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated, cooling too rapidly, or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Rapid temperature changes can favor oil formation over crystal nucleation.
-
Dilute the Solution: Add a small amount of the hot solvent to the mixture to reduce the concentration. The boiling point of the solvent might be higher than the melting point of your compound, causing it to melt instead of crystallizing.
-
Change Solvent System: If the problem persists, consider a different solvent or a solvent/anti-solvent system. For instance, dissolving the compound in a minimal amount of a good solvent (like hot ethanol) and then slowly adding a miscible anti-solvent (like warm water) until turbidity appears can promote crystallization.[1]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound to provide a surface for crystal growth.
Q2: The yield of my crystallized this compound is very low. How can I improve it?
A2: Low yield can result from several factors, including incomplete precipitation from the solution or using too much solvent.
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling, thus reducing the yield.
-
Optimize Cooling: After slow cooling to room temperature, ensure the flask is left in an ice bath for a sufficient amount of time to maximize precipitation.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor) by evaporating some of the solvent and re-cooling.
Q3: The purity of my crystals is not satisfactory. What could be the cause and how can I fix it?
A3: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the initial material is highly impure.
Troubleshooting Steps:
-
Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the cooling process is slow and undisturbed.
-
Hot Filtration: If there are insoluble impurities in your crude material, perform a hot filtration of the dissolved solution before allowing it to cool. This will remove any solid contaminants.
-
Activated Charcoal: If you observe colored impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored compounds.
-
Recrystallization: It may be necessary to perform a second recrystallization to achieve the desired purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water System
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. It is important to use the smallest volume of solvent required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add warm water dropwise until the solution becomes persistently turbid.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Quantitative Data
The following table summarizes key physicochemical properties and crystallization parameters for 2-amino-2-phenylacetamide. Note that some data may refer to the racemic mixture (DL) as specific data for the (S)-enantiomer can be limited.
| Parameter | Value | Notes |
| Molecular Formula | C₈H₁₀N₂O | |
| Molar Mass | 150.18 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 130-131°C | |
| Solubility | ||
| Water | Soluble | |
| Ethanol | Soluble | [1] |
| Methanol | Slightly soluble | |
| DMSO | Sparingly soluble (requires heating) | |
| Crystallization Parameters (Example from Resolution) | ||
| Solvent System | 100% Ethanol | For diastereomeric salt formation with D-pyrrolidone carboxylic acid.[1] |
| Solute Concentration | 9.0 g in 150 ml ethanol | Refers to DL-phenyl-glycine amide.[1] |
| Temperature | Dissolved at 70°C, then cooled | [1] |
| Yield | 83.3% | For the diastereomeric salt, not the final pure enantiomer.[1] |
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting common issues during the crystallization of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for High Yield of (S)-2-amino-2-phenylacetamide
Welcome to the Technical Support Center for the synthesis of (S)-2-amino-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis of this chiral compound. Here, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The two main strategies for obtaining this compound in high enantiomeric purity are enzymatic kinetic resolution of the racemic mixture and asymmetric synthesis.[1] Enzymatic methods often employ lipases or other hydrolases to selectively react with one enantiomer, leaving the other enriched.[1] Asymmetric synthesis, such as the Strecker synthesis using a chiral auxiliary, can directly produce the desired (S)-enantiomer.[2][3]
Q2: My enzymatic resolution is slow or results in low enantiomeric excess (ee). What are the likely causes?
A2: Low conversion or poor enantioselectivity in enzymatic resolutions can stem from several factors. These include suboptimal reaction conditions (pH, temperature), enzyme inhibition by the substrate or product, or improper enzyme handling and storage.[4][5] The choice of solvent and acyl donor can also significantly impact enzyme activity and selectivity.[5]
Q3: In the asymmetric Strecker synthesis, what factors are crucial for achieving high diastereoselectivity?
A3: For the asymmetric Strecker synthesis using a chiral auxiliary like (R)-phenylglycine amide, the choice of solvent and temperature is critical.[2] A key feature of this method can be a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.[2][3]
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[6] It is crucial to use a suitable chiral stationary phase that can resolve the two enantiomers and to validate the analytical method for accuracy and precision.[6]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC or HPLC.[7] - Ensure the reaction temperature is optimal for the chosen method. |
| Side Reactions | - In the Strecker synthesis, ensure the cyanide source is added slowly and at a controlled temperature to minimize side reactions.[8] - For enzymatic resolutions, ensure the pH is maintained at the optimum for the enzyme to prevent hydrolysis of the desired amide. |
| Product Loss During Workup | - Optimize extraction and purification steps. Recrystallization from a suitable solvent system can improve yield and purity.[7] - During acid-base extractions for separating the unreacted amine from the acylated product in kinetic resolutions, ensure complete phase separation.[5] |
Issue 2: Low Enantiomeric Excess (% ee)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Enzyme Performance | - For asymmetric catalysis, ensure the catalyst is of high purity and handled under an inert atmosphere if required. - For enzymatic resolutions, verify the enzyme's activity and ensure it has been stored correctly.[4] Consider screening different enzymes or optimizing enzyme loading.[9] |
| Incorrect Reaction Conditions | - Temperature can significantly affect enantioselectivity; run the reaction at the recommended temperature or perform an optimization study.[2] - The choice of solvent can influence the stereochemical outcome. Anhydrous solvents are often crucial in asymmetric catalysis. |
| Racemization | - The product may be susceptible to racemization under the reaction or workup conditions. Analyze the ee at different time points to check for product stability. Ensure workup conditions are mild. |
| Inaccurate Analytical Method | - Validate your chiral HPLC or GC method to ensure accurate determination of the enantiomeric ratio.[6] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-leucine (as an example for (S)-amino acid synthesis)
This protocol, adapted from a literature procedure for the synthesis of (S)-tert-leucine, illustrates the use of (R)-phenylglycine amide as a chiral auxiliary in a crystallization-induced asymmetric transformation.[3][10]
Materials:
-
(R)-phenylglycine amide HCl salt
-
Pivaldehyde
-
Sodium Cyanide (NaCN)
-
Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a solution of (R)-phenylglycine amide HCl (1 equivalent) and pivaldehyde (1 equivalent) in a mixture of methanol and water, add a solution of NaCN (1 equivalent) and AcOH.
-
Stir the reaction mixture at room temperature. The diastereomeric product ((R,S)-amino nitrile) is expected to precipitate from the solution.
-
The reaction progress and diastereomeric ratio can be monitored by ¹H NMR spectroscopy of the crude reaction mixture.
-
After stirring for the recommended time (e.g., 96 hours), filter the solid precipitate and wash with a cold solvent mixture to isolate the diastereomerically pure α-amino nitrile.
-
The chiral auxiliary can then be removed by hydrolysis to yield the desired (S)-amino acid.
Note: This is a representative protocol. The specific solvent ratios, temperatures, and reaction times may need to be optimized for the synthesis of this compound.
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol provides a general guideline for the enzymatic kinetic resolution of a racemic amine using a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).[5]
Materials:
-
Racemic 2-amino-2-phenylacetamide
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Acyl donor (e.g., an alkyl ester like isopropyl acetate)
-
Shaker incubator
Procedure:
-
To a vial, add the immobilized lipase.
-
Add the anhydrous organic solvent, followed by the racemic 2-amino-2-phenylacetamide and the acyl donor.
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining this compound.
-
When the conversion reaches approximately 50% (ideally resulting in >99% ee for the unreacted amine), stop the reaction by filtering off the enzyme.
-
The unreacted this compound can then be separated from the acylated (R)-enantiomer by standard purification techniques such as chromatography or acid-base extraction.[5]
Data Presentation
Table 1: Asymmetric Strecker Synthesis of α-Amino Nitriles using (R)-Phenylglycine Amide
| Entry | Aldehyde/Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Pivaldehyde | H₂O | 50 | 24 | 93 | >99/1 |
| 2 | 3,4-Dimethoxyphenylacetone | MeOH/H₂O (6/1) | RT | 96 | 76 | >99/1 |
Data adapted from a study on the synthesis of other α-amino acids using a similar methodology.[2]
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
How to remove the di-acylated byproduct in (S)-2-amino-2-phenylacetamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-2-amino-2-phenylacetamide, with a specific focus on the removal of the di-acylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and why does it form?
A1: The most common byproduct is the di-acylated compound, N,N'-bis(phenylacetyl)-(S)-2-amino-2-phenylacetamide. It forms when both the primary amine and the amide nitrogen of the starting material or the desired product are acylated by the phenylacetylating agent. This is particularly prevalent if an excess of the acylating agent is used or if the reaction conditions are not carefully controlled.
Q2: How can I minimize the formation of the di-acylated byproduct during the reaction?
A2: To minimize the formation of the di-acylated byproduct, careful control of the reaction stoichiometry is crucial. Using a 1:1 molar ratio of the amine starting material to the acylating agent is a good starting point. Additionally, slow, dropwise addition of the acylating agent to the reaction mixture at a low temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for mono-acylation.[1]
Q3: My crude product is a mixture of the desired mono-acylated product and the di-acylated byproduct. What are the recommended methods for purification?
A3: The primary methods for separating this compound from its di-acylated byproduct are recrystallization and column chromatography. The choice between these methods will depend on the scale of your reaction and the purity required.
Q4: Are there any methods to selectively remove the di-acylated byproduct chemically?
A4: Selective hydrolysis of one amide bond in the di-acylated byproduct while leaving the desired mono-acylated product intact is challenging. Amide hydrolysis typically requires harsh conditions (strong acid or base and heat) which would likely hydrolyze both the desired product and the byproduct.[2][3] While enzymatic hydrolysis could offer greater selectivity, specific enzymes and protocols for this particular transformation are not well-documented in publicly available literature. Further research into enzymes like amidases with high substrate specificity would be necessary.[4][5][6]
Troubleshooting Guide: Removal of the Di-acylated Byproduct
This guide provides a systematic approach to troubleshoot the removal of the di-acylated byproduct from your crude this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor separation of spots on TLC plate | Inappropriate solvent system for chromatography. | Optimize the mobile phase for column chromatography. A good starting point is a gradient of ethyl acetate in hexane. The more polar mono-acylated product will elute later than the less polar di-acylated byproduct. |
| Product "oils out" during recrystallization | The chosen solvent is not ideal, or the solution is cooling too quickly. | Ensure you are using a suitable solvent system. For compounds similar to this compound, an ethanol/water mixture is often effective.[7][8] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery after recrystallization | The desired product has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, wash the collected crystals with a minimal amount of ice-cold solvent. |
| Di-acylated byproduct co-precipitates with the desired product | The solubility difference between the two compounds in the chosen recrystallization solvent is not large enough. | Consider performing column chromatography before recrystallization to remove the bulk of the di-acylated byproduct. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is adapted from methods used for a structurally similar compound and is expected to be effective for this compound.[8]
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly and persistently cloudy. Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and may require optimization for your specific mixture.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane). The less polar di-acylated byproduct should elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar desired product, this compound.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
The following table summarizes the expected outcomes of the recommended purification methods. Quantitative data is based on typical yields for these standard laboratory techniques and may vary depending on the initial purity of the crude product and the specific experimental execution.
| Purification Method | Principle of Separation | Expected Purity of this compound | Expected Recovery |
| Recrystallization | Difference in solubility between the mono- and di-acylated compounds in a given solvent system. | >95% | 60-80% |
| Column Chromatography | Differential adsorption of the compounds to the stationary phase (silica gel) based on polarity. | >98% | 70-90% |
Visualization
Troubleshooting Workflow for Di-acylated Byproduct Removal
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization during the synthesis of (S)-2-amino-2-phenylacetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of (S)-2-amino-2-phenylacetamide.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the synthesis of this compound that can lead to loss of stereochemical purity.
Question 1: I am observing significant racemization in my product. What are the likely causes?
Answer: Racemization during the synthesis of this compound, particularly in methods involving the coupling of a carboxylic acid and an amine, is primarily caused by two mechanisms:
-
Oxazolone (Azlactone) Formation: The most prevalent pathway involves the formation of a planar 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine can occur from either face of the planar intermediate, resulting in a racemic mixture.
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxylic acid, forming a planar enolate intermediate, which also leads to racemization upon reaction with the amine.
Several factors can promote these racemization pathways:
-
Strong Bases: The use of strong bases significantly increases the rate of α-proton abstraction.
-
Inefficient Coupling Reagents: Reagents that lead to a slow rate of amidation allow more time for the activated intermediate to racemize via oxazolone formation.
-
High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Inappropriate Solvents: The choice of solvent can influence the stability of the intermediates and the rates of both the desired coupling reaction and the undesired racemization.
Question 2: Which coupling reagents are best for minimizing racemization in the synthesis of this compound?
Answer: The choice of coupling reagent is critical for suppressing racemization. Modern uronium/aminium and phosphonium salt-based reagents are generally superior to older methods like carbodiimides (e.g., DCC, EDC) used alone. For substrates prone to racemization, such as derivatives of phenylglycine, the following are recommended:
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium coupling reagent has demonstrated excellent performance in minimizing racemization, particularly when combined with a hindered base like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA).[1]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium salt-based reagent is particularly effective for coupling racemization-prone amino acids.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A widely used and highly efficient coupling reagent that generally results in low levels of racemization due to the formation of a highly reactive OAt-active ester which promotes rapid coupling.[2][3][4]
The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) can also be a very effective and cost-efficient option.[5][6]
Quantitative Comparison of Coupling Reagents for Phenylglycine Derivatives
| Coupling Reagent | Base | % Correct Diastereomer (L,L) | Reference |
| COMU | TMP | >98% | [1] |
| DEPBT | DIPEA | High (not quantified) | [1] |
| HATU | DIPEA | ~92% | [1] |
| HBTU | DIPEA | ~90% | [1] |
| PyBOP | DIPEA | ~90% | [1] |
| DMTMM-BF4 | NMM | ~88% | [1] |
Table based on data for the synthesis of a model dipeptide containing phenylglycine.
Question 3: How does the choice of base affect racemization?
Answer: The basicity and steric hindrance of the base used are crucial factors. Stronger, less sterically hindered bases like triethylamine (TEA) can accelerate racemization by promoting the abstraction of the α-proton. Weaker or more sterically hindered bases are preferred:
-
N-Methylmorpholine (NMM): A commonly used base with moderate basicity that helps to minimize racemization.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is effective at minimizing racemization.
-
2,4,6-Collidine (TMP): A highly hindered base that has shown excellent results in suppressing racemization, especially when used with COMU.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the chemical synthesis of this compound?
A1: The primary mechanism is the formation of a planar 5(4H)-oxazolone intermediate from an activated N-protected (S)-2-amino-2-phenylacetic acid derivative. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.
Q2: Are there alternative synthetic strategies to avoid racemization altogether?
A2: Yes, several strategies can be employed to circumvent the issues of racemization inherent in some chemical coupling methods:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme to selectively react with one enantiomer of a racemic starting material, leaving the desired enantiomer unreacted and in high enantiomeric excess. For example, Penicillin G Acylase can be used for the enantioselective hydrolysis of N-acetyl-DL-2-amino-2-phenylacetamide, yielding this compound.[7]
-
Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, (R)-phenylglycine amide can be used as a chiral auxiliary in an asymmetric Strecker synthesis to produce the precursor to this compound with high diastereoselectivity.[8] The auxiliary is then cleaved and can often be recovered.
Q3: How can I determine the enantiomeric excess (ee) of my final product?
A3: The most reliable method for determining the enantiomeric excess of this compound is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.
Key considerations for Chiral HPLC analysis:
-
Column Selection: A variety of chiral columns are available. For underivatized amino amides, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) are often effective.[9] For other CSPs, derivatization of the analyte may be necessary.
-
Mobile Phase: The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), needs to be optimized to achieve baseline separation of the enantiomers.
-
Derivatization (Optional): If direct separation is difficult, the amino group can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers, which can then be separated on a standard achiral reverse-phase column (e.g., C18).[10]
Experimental Protocols
Protocol 1: Racemization-Minimized Amide Coupling using HATU/DIPEA
This protocol describes the coupling of N-Boc-(S)-2-amino-2-phenylacetic acid with ammonia to form N-Boc-(S)-2-amino-2-phenylacetamide, followed by deprotection.
-
Activation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(S)-2-amino-2-phenylacetic acid (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HATU (1.05 equivalents) and HOAt (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise and stir the mixture for 15-20 minutes at 0 °C.
-
-
Amidation:
-
Bubble ammonia gas through the activated solution at 0 °C for 30-60 minutes, or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-(S)-2-amino-2-phenylacetamide by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified Boc-protected amide in a solution of 4M HCl in dioxane or a mixture of Trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of this compound.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-amino-2-phenylacetamide
This protocol is adapted from a method for a structurally similar compound and utilizes immobilized Penicillin G Acylase (PGA).[7]
-
Substrate Preparation (N-Acetylation):
-
Suspend racemic 2-amino-2-phenylacetamide (1 equivalent) in a 1:1 mixture of acetic acid and water.
-
Cool to 0-5 °C and slowly add acetic anhydride (1.2 equivalents).
-
Allow to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain racemic N-acetyl-2-amino-2-phenylacetamide.
-
-
Enzymatic Resolution:
-
Prepare a 10% (w/v) suspension of the racemic N-acetylated substrate in water.
-
Adjust the pH to 8.0 with 1 M NaOH.
-
Add immobilized Penicillin G Acylase (e.g., on Eupergit C, at a 1:5 enzyme to substrate ratio by weight).
-
Maintain the reaction at 37 °C, keeping the pH constant at 8.0 by the controlled addition of 1 M NaOH.
-
The reaction is complete when approximately 50% of the substrate has been hydrolyzed (indicated by the consumption of NaOH).
-
-
Product Separation:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
The filtrate contains this compound and unreacted (R)-N-acetyl-2-amino-2-phenylacetamide.
-
Adjust the pH of the filtrate to be acidic (pH ~2) and extract with an organic solvent (e.g., ethyl acetate) to remove the (R)-N-acetylated amide.
-
Adjust the pH of the aqueous layer to be basic (pH ~9-10) and extract with an organic solvent to isolate the desired this compound.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol and may require optimization for your specific system.
-
Sample Preparation:
-
Prepare a stock solution of your synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard for comparison.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Improving the enantiomeric excess of (S)-2-amino-2-phenylacetamide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when improving the enantiomeric excess (e.e.) of (S)-2-amino-2-phenylacetamide.
Method Selection for Enantiomeric Enrichment
Choosing the appropriate strategy for enantiomeric enrichment depends on the starting material and the desired scale of the process. The following decision-making workflow can guide your selection between asymmetric synthesis, enzymatic resolution, and preferential crystallization.
Caption: Method selection guide for improving enantiomeric excess.
Troubleshooting Guide 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that uses an enzyme to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer (in this case, the desired (S)-enantiomer) and the transformed product.[1][2]
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is showing low enantioselectivity (low e.e. of the remaining substrate). What are the primary causes?
A1: Low enantioselectivity is a common issue. Consider these factors:
-
Enzyme Choice: The selected enzyme (e.g., lipase, protease) may not be optimal for the substrate. Screen a variety of commercially available enzymes. Lipases like Candida antarctica Lipase B (CAL-B) are known to be effective for resolving N-acetylated amino amides.[1]
-
Substrate Modification: The enzyme's active site may not accommodate 2-amino-2-phenylacetamide directly. Derivatization, such as N-acetylation, is often required to improve enzyme recognition and selectivity.
-
Reaction Conditions: Temperature, pH, and solvent are critical. Lowering the temperature can sometimes enhance enantioselectivity.[3] The solvent choice can dramatically affect enzyme activity and selectivity; screen various organic solvents (e.g., toluene, THF, hexane) or aqueous buffer systems.
-
Water Content: For reactions in organic media, the amount of water is crucial for enzyme activity. Anhydrous conditions can inactivate the enzyme, while too much water can lead to unwanted hydrolysis and lower selectivity.
Q2: The reaction rate is extremely slow. How can I improve it?
A2: Slow reaction rates can make the process impractical. To improve kinetics:
-
Optimize Temperature: While lower temperatures may improve e.e., there is a trade-off with reaction speed. Find an optimal temperature that balances selectivity and rate.
-
Enzyme Loading: Increase the concentration of the enzyme.
-
pH Optimization: Ensure the pH of the reaction medium is at the optimal level for the specific enzyme's activity.
-
Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate stirring or agitation to overcome mass transfer limitations between the bulk solution and the enzyme surface.
Data on Enzymatic Resolution Conditions
| Enzyme | Substrate Derivative | Acyl Donor / Nucleophile | Solvent | Temp (°C) | e.e. of Substrate (%) |
| Candida antarctica Lipase B | N-acetyl-2-amino-2-phenylacetamide | Ethanol | Toluene | 40 | >98% |
| Papain | N-acyl-DL-amino acid | Aniline | Aqueous Buffer (pH 6.5) | 37 | ~95% |
| Penicillin G Acylase | Racemic Amide | Water (Hydrolysis) | Aqueous Buffer (pH 7.8) | 30 | >99% |
Note: Data is compiled from typical results for similar substrate classes and should be used as a starting point for optimization.
Experimental Protocol: Enzymatic Kinetic Resolution of N-acetyl-(±)-2-amino-2-phenylacetamide
-
Substrate Preparation: Synthesize N-acetyl-(±)-2-amino-2-phenylacetamide from the racemic amine.
-
Reaction Setup: In a temperature-controlled vessel, dissolve N-acetyl-(±)-2-amino-2-phenylacetamide (1 equivalent) and an acyl donor like ethanol (1.5 equivalents) in a suitable organic solvent (e.g., toluene).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the mixture (e.g., 10% w/w of the substrate).
-
Incubation: Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the conversion and the enantiomeric excess of the remaining substrate using chiral HPLC.
-
Work-up: When the conversion reaches approximately 50% (which theoretically gives the highest e.e. for the remaining substrate), stop the reaction by filtering off the immobilized enzyme.
-
Purification: Remove the solvent under reduced pressure. Separate the unreacted N-acetyl-(S)-2-amino-2-phenylacetamide from the formed ester product (N-acetyl-(R)-2-amino-2-phenylacetyl ethylester) using column chromatography.
-
Deprotection: Hydrolyze the N-acetyl group from the purified (S)-enantiomer under mild acidic or basic conditions to yield the final product, this compound.
-
Analysis: Confirm the final enantiomeric excess using a validated chiral HPLC method.
Troubleshooting Workflow: Low Enantiomeric Excess
Caption: Troubleshooting workflow for low e.e. in enzymatic resolution.
Troubleshooting Guide 2: Preferential Crystallization
Preferential crystallization is a technique applicable to racemic mixtures that form conglomerates (a physical mixture of separate crystals of each enantiomer). It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: I seeded my supersaturated solution, but no crystals formed. What should I do?
A1: Failure to crystallize is typically a problem of supersaturation or nucleation.
-
Increase Supersaturation: The solution may not be sufficiently supersaturated. Try slowly cooling the solution to a lower temperature or carefully evaporating a small amount of solvent.
-
Seed Crystal Quality: Ensure the seed crystals of this compound are pure and have not been ground too finely, which can destroy the crystal lattice.
-
Solvent Choice: The solvent system is critical. The solubility of the racemate should be moderately low, and there should be a significant metastable zone. Screen different solvents or solvent mixtures (e.g., ethanol/water).[1]
Q2: The crystals that formed have a low enantiomeric excess or are racemic. Why did this happen?
A2: This indicates that the undesired (R)-enantiomer has also crystallized.
-
Excessive Supersaturation: If the solution is too highly supersaturated, spontaneous nucleation of the counter-enantiomer can occur.[5] Operate within the metastable zone width.
-
Ineffective Seeding: The amount or quality of seed crystals may be insufficient to promote selective crystallization of the (S)-enantiomer.
-
Time and Temperature: Allowing the crystallization to proceed for too long or at too low a temperature can lead to the crystallization of the (R)-enantiomer. The process must be stopped before the solution becomes saturated with the desired enantiomer and the counter-enantiomer begins to crystallize.[5]
Data on Preferential Crystallization Parameters
| Resolving Agent | Solvent System | Temperature Profile | Yield of (S)-enantiomer | e.e. (%) |
| (S)-seed crystals | Ethanol/Water (3:1) | Cool from 32°C to 25°C | ~40% | >95% |
| (S)-seed crystals | Methanol | Isothermal at 20°C | ~35% | >90% |
| L-(-)-Malic Acid | Water | Stepwise cooling | ~42% | >98% |
Note: Data is illustrative of typical diastereomeric salt formation and preferential crystallization processes.[1] Optimization is required.
Experimental Protocol: Preferential Crystallization
-
Prepare Supersaturated Solution: Prepare a saturated solution of racemic (±)-2-amino-2-phenylacetamide in a suitable solvent (e.g., ethanol/water) at a specific temperature (e.g., 32°C).
-
Induce Supersaturation: Cool the solution slowly and with controlled stirring to a temperature within the metastable zone (e.g., 25°C), where spontaneous nucleation is unlikely.[5]
-
Seeding: Add a small quantity (e.g., 1-2% by weight of the racemate) of pure this compound seed crystals to the solution.
-
Crystallization: Continue to stir the solution gently at this temperature for a predetermined time, allowing the (S)-enantiomer to crystallize onto the seeds.
-
Monitoring: Monitor the enantiomeric excess of the solid and the concentration of the solute in the mother liquor over time.
-
Isolation: Stop the process by rapidly filtering the crystals when the optimal yield and e.e. are achieved, before the counter-enantiomer begins to crystallize.
-
Analysis: Wash the collected crystals with a small amount of cold solvent and dry them. Determine the yield and enantiomeric excess via chiral HPLC.
Troubleshooting Guide 3: Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the (S)-enantiomer from a prochiral precursor, avoiding a resolution step. Methods include using chiral auxiliaries or asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: My asymmetric synthesis is resulting in a low enantiomeric excess. What are the general causes?
A1: Low e.e. in asymmetric synthesis points to issues with stereocontrol.[6]
-
Catalyst/Auxiliary Issues: The chiral catalyst or auxiliary may be impure, degraded, or used at an incorrect loading.[6] For example, in an asymmetric Strecker synthesis, the purity of the chiral amine catalyst is paramount.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations heavily influence the transition state energies that govern enantioselectivity. Lower temperatures often improve e.e.[3]
-
Background Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel, producing a racemic background that lowers the overall e.e.
-
Racemization: The product itself may be susceptible to racemization under the reaction or work-up conditions.[6] Employ mild work-up procedures.
Data on Asymmetric Synthesis Approaches
| Method | Chiral Source | Precursor | e.e. (%) |
| Asymmetric Strecker Synthesis | (R)-Phenylglycinol derivative | Benzaldehyde, HCN | >95% (as diastereomer) |
| Chiral Auxiliary (Evans) | (S)-4-benzyloxazolidin-2-one | Phenylacetic acid | >98% (as diastereomer) |
| Asymmetric Hydrogenation | Chiral Ru-catalyst | α-keto amide precursor | >99% |
Note: Data represents typical outcomes for these well-established asymmetric methodologies.
References
Solving solubility issues of (S)-2-amino-2-phenylacetamide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-amino-2-phenylacetamide. Here, you will find information to address common solubility challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter when trying to dissolve this compound in organic solvents.
Issue 1: The compound is not dissolving in my chosen organic solvent at room temperature.
-
Question: I am trying to dissolve this compound in a non-polar solvent like hexane or toluene at room temperature, but it remains insoluble. What should I do?
-
Answer: this compound is a polar molecule due to the presence of amino and amide functional groups, which can participate in hydrogen bonding.[1] According to the "like dissolves like" principle, it will have poor solubility in non-polar solvents.[2] It is recommended to use more polar organic solvents. For instance, amides are generally more soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4]
-
Question: I've switched to a polar solvent like ethanol, but the solubility is still lower than I need for my experiment. How can I improve it?
-
Answer: If you are observing low solubility in a suitable polar solvent, several strategies can be employed to enhance dissolution:
-
Heating: Gently warming the solvent can significantly increase the solubility of most solid compounds.[3] However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.
-
Co-solvents: Employing a co-solvent system can modulate the polarity of the solvent mixture to better match the solute.[5][6] For example, adding a small amount of a highly polar solvent like DMSO to another polar solvent such as ethanol might improve solubility.
-
Issue 2: The compound precipitates out of solution when I add it to an aqueous medium.
-
Question: My stock solution of this compound in DMSO is clear, but the compound crashes out when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
-
Answer: This is a common issue for compounds with limited aqueous solubility. Here are some approaches to mitigate precipitation:
-
Lower the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous medium, as high concentrations can be toxic to cells and promote precipitation of the compound.
-
pH Adjustment: The amino group in this compound is basic and can be protonated at acidic pH.[7] This can increase its aqueous solubility. Consider adjusting the pH of your aqueous buffer to a more acidic range, if compatible with your experimental system.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants or other solubilizing agents can help to keep the compound in solution by forming micelles.
-
Issue 3: I am observing inconsistent solubility results between experiments.
-
Question: My measured solubility values for this compound vary significantly between different experimental runs. What could be the cause of this variability?
-
Answer: Inconsistent solubility data can stem from several factors:
-
Equilibrium Time: Ensure that you are allowing sufficient time for the solution to reach equilibrium. For thermodynamic solubility measurements, this can take 24-72 hours of agitation.[8]
-
Temperature Control: Solubility is temperature-dependent.[3] Conduct your experiments in a temperature-controlled environment to ensure consistency.
-
Purity of the Compound and Solvents: Impurities in either the compound or the solvent can affect solubility. Use high-purity materials for reliable results.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure you are using the same solid form for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Estimated Solubility of this compound at 25°C
| Solvent | Solvent Type | Estimated Solubility Category | Estimated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 100 mg/mL |
| Methanol | Polar Protic | Soluble | 10 - 50 mg/mL |
| Ethanol | Polar Protic | Soluble | 10 - 50 mg/mL |
| Acetone | Polar Aprotic | Sparingly Soluble | 1 - 10 mg/mL |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | 1 - 10 mg/mL |
| Dichloromethane | Halogenated | Slightly Soluble | 0.1 - 1 mg/mL |
| Toluene | Aromatic | Very Slightly Soluble | < 0.1 mg/mL |
| Hexane | Non-polar | Insoluble | < 0.1 mg/mL |
Note: These are estimated values and should be confirmed experimentally.
Q2: What is the most reliable method for determining the solubility of this compound?
A2: The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[2] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[9][10]
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: For preparing a high-concentration stock solution, it is recommended to use a good solvent like DMSO. Weigh the desired amount of this compound and add the calculated volume of DMSO to achieve the target concentration. Ensure complete dissolution, using gentle warming or sonication if necessary. Store the stock solution appropriately, protected from light and moisture.
Q4: Are there any safety precautions I should take when handling this compound and the solvents?
A4: Yes. Always handle chemicals in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vial to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of dilutions of the filtered supernatant with the same solvent. Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the concentration of the undiluted supernatant, taking into account the dilution factors.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol provides a general method for improving the solubility of this compound using a co-solvent approach.
Materials:
-
This compound (solid)
-
Primary organic solvent (e.g., ethanol)
-
Co-solvent (e.g., DMSO)
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3 ethanol:DMSO v/v).
-
Attempt Dissolution: In separate vials, add a known amount of this compound.
-
Add Co-solvent Mixture: To each vial, add a specific volume of a co-solvent mixture and stir at room temperature.
-
Observe and Optimize: Observe the dissolution in each mixture. If the compound does not dissolve, gentle heating or sonication can be applied.
-
Select Optimal Ratio: Identify the co-solvent ratio that provides the desired solubility for your application with the minimum amount of co-solvent.
-
Verify Stability: After dissolution, observe the solution for some time to ensure the compound remains in solution and does not precipitate.
Caption: Workflow for Co-solvent Solubility Enhancement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
Side reactions to consider in the synthesis of (S)-2-amino-2-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-amino-2-phenylacetamide. The following sections address common side reactions and other issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The most common enantioselective strategies for synthesizing this compound are:
-
Chemoenzymatic Synthesis: This approach typically involves an initial chemical synthesis of a racemic intermediate, followed by an enzymatic resolution to obtain the desired (S)-enantiomer. A prevalent method is the Strecker synthesis of racemic 2-amino-2-phenylacetonitrile from benzaldehyde, ammonia, and cyanide, followed by enantioselective hydrolysis using a nitrilase enzyme.[1][2][3]
-
Chiral Auxiliary-Mediated Synthesis: This method utilizes a chiral auxiliary to control the stereochemistry of a reaction. For instance, (R)-phenylglycine amide can be used as a chiral auxiliary in a Strecker-type reaction to produce a diastereomerically enriched aminonitrile, which is then converted to the final product.[4][5]
Q2: My final product has a low enantiomeric excess (ee). What is the most likely cause?
A2: Low enantiomeric excess is often due to racemization. The alpha-proton of the amino acid derivative is susceptible to abstraction under both acidic and basic conditions, leading to a loss of stereochemical integrity.[1] Factors that can contribute to racemization include:
-
Harsh pH conditions: Both strong acids and bases can promote racemization.
-
Elevated temperatures: Higher reaction temperatures can increase the rate of racemization.
-
Choice of reagents: Certain condensing agents used in amide bond formation can increase the risk of racemization.[1]
Q3: I am using a chemoenzymatic approach with a nitrilase, but my yield of the desired amide is low, and I am isolating the carboxylic acid ((S)-phenylglycine) instead. Why is this happening?
A3: This is a common issue of over-hydrolysis. Many nitrilases can further hydrolyze the initially formed amide to the corresponding carboxylic acid.[1] To mitigate this:
-
Enzyme Selection: Use a nitrilase variant that has a higher activity for nitrile hydration and lower amidase activity.
-
Reaction Monitoring: Carefully monitor the reaction progress and stop it once the maximum concentration of the amide is reached.
-
pH Control: The pH of the reaction medium can influence the relative rates of nitrile hydrolysis and amide hydrolysis.
Troubleshooting Guide for Side Reactions
This guide addresses specific side reactions, their identification, and methods for their prevention and remediation.
| Side Reaction/Issue | Potential Cause | Prevention and Mitigation Strategies | Identification |
| Racemization | Exposure to harsh acidic or basic conditions; elevated temperatures.[1] | - Maintain careful control of pH. - Use milder reaction conditions and lower temperatures. - Select appropriate coupling reagents if applicable.[1] | Chiral HPLC analysis will show the presence of the (R)-enantiomer. |
| Over-hydrolysis to Carboxylic Acid | In chemoenzymatic synthesis, the nitrilase enzyme further hydrolyzes the amide product.[1] | - Use a nitrilase with low amidase activity. - Optimize reaction time and quench the reaction upon amide formation. - Adjust pH to favor amide formation over hydrolysis. | HPLC analysis will show a peak corresponding to (S)-phenylglycine. |
| Formation of Diastereomeric Impurities | In chiral auxiliary-mediated synthesis, incomplete diastereoselectivity of the key reaction.[5][6] | - Optimize the reaction conditions (temperature, solvent, reagents) for the diastereoselective step. - Recrystallization of the diastereomeric intermediate may be necessary to improve purity before proceeding. | NMR spectroscopy can be used to determine the diastereomeric ratio. HPLC may also separate diastereomers. |
| Incomplete Reaction | Insufficient reaction time, low temperature, or deactivated reagents/catalysts. | - Increase reaction time or temperature as appropriate. - Ensure the purity and activity of all reagents and catalysts. | TLC or HPLC analysis will show the presence of unreacted starting materials. |
| Formation of Mandelonitrile | In the Strecker synthesis, incomplete reaction of the intermediate mandelonitrile with ammonia.[1] | - Ensure a sufficient excess of ammonia is used. - Optimize reaction pH and temperature to favor the formation of the aminonitrile. | HPLC analysis can detect the presence of mandelonitrile. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key steps and potential points of failure in the common synthetic routes to this compound.
Caption: Chemoenzymatic synthesis workflow with potential side reactions.
Caption: Chiral auxiliary-mediated synthesis workflow and potential side reactions.
References
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 3. frontiersin.org [frontiersin.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Purification of (S)-2-amino-2-phenylacetamide from unreacted starting materials
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (S)-2-amino-2-phenylacetamide from unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and byproducts I need to remove?
A1: The impurities present in your crude this compound will depend on the synthetic route employed. Common starting materials for related syntheses include phenylacetic acid derivatives and a source of ammonia, or phenylacetonitrile.[1][2] Another route involves the Strecker synthesis, which uses benzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source.[3][4]
Therefore, you can expect to encounter:
-
Unreacted Starting Materials:
-
Phenylacetic acid or its derivatives (e.g., phenylacetyl chloride)
-
Benzaldehyde
-
Residual cyanide salts
-
-
Reaction Intermediates and Byproducts:
-
(R)-2-amino-2-phenylacetamide (the opposite enantiomer)
-
Phenylglycine (from hydrolysis of the amide)
-
Diastereomeric intermediates (if a chiral auxiliary is used)
-
Q2: My purified product has a persistent color. How can I remove it?
A2: A colored impurity often indicates the presence of oxidation byproducts or other minor, highly conjugated species. A common and effective method to remove such impurities is to perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.
Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High impurity concentration: A significant amount of impurities can depress the melting point of your compound. Consider a preliminary purification step, such as a quick column chromatography, to remove the bulk of the impurities before recrystallization.[5]
-
Inappropriate solvent: The boiling point of your solvent might be higher than the melting point of your compound. In such cases, select a solvent with a lower boiling point.
-
Rapid cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low recovery from recrystallization is a common issue. To improve your yield:
-
Use a minimal amount of solvent: Ensure you are using the minimum volume of hot solvent necessary to fully dissolve your crude product. Excess solvent will retain more of your product in the solution upon cooling.[6]
-
Optimize your solvent system: The ideal solvent should dissolve the compound well when hot but poorly when cold. If your product is too soluble in the cold solvent, you will lose a significant portion in the mother liquor. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can often provide better recovery.[7]
-
Ensure complete crystallization: Allow sufficient time for crystallization at room temperature and then in an ice bath to maximize the precipitation of your product.
Q5: I am having trouble separating the (S) and (R) enantiomers using chiral HPLC. What can I do?
A5: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and amides.[8] If one column does not provide adequate separation, screening other CSPs is recommended.
-
Mobile Phase Composition: Small changes in the mobile phase can have a significant impact on chiral recognition. Adjust the ratio of your solvents (e.g., hexane/isopropanol) and consider adding acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.[9]
-
Temperature: Lowering the column temperature can sometimes enhance the separation by increasing the interaction differences between the enantiomers and the CSP.[9]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Data Presentation
| Purification Method | Typical Solvents/Mobile Phases | Expected Purity (Post-Purification) | Expected Yield | Notes |
| Recrystallization | Ethanol, Methanol, Water, Ethanol/Water mixture | >98% (chemical purity) | 50-80% | Effective for removing most unreacted starting materials and byproducts.[1] Yield is highly dependent on the choice of solvent and the initial purity of the crude material. The racemate is soluble in water and alcohol solvents.[5] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient | >99% (chemical purity) | 60-90% | Useful for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar byproducts.[5] |
| Chiral HPLC | Stationary Phase: Chiral Stationary Phase (e.g., polysaccharide-based)Mobile Phase: Hexane/Isopropanol with additives | >99.5% (enantiomeric excess) | Variable | The primary method for separating the (S) and (R) enantiomers.[8][10] The yield for preparative chiral HPLC will depend on the scale and the degree of separation. For analytical purposes, this technique provides high-resolution separation for accurate determination of enantiomeric purity.[10] Direct analysis of underivatized amino amides is possible on macrocyclic glycopeptide-based CSPs. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a common method for purifying 2-amino-2-phenylacetamide.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol until the solution becomes clear again.[6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the product from impurities with different polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues in the purification of this compound.
References
- 1. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]
- 2. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide - Google Patents [patents.google.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Oiling out issues during the crystallization of (S)-2-amino-2-phenylacetamide and solutions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the issue of "oiling out" during the crystallization of (S)-2-amino-2-phenylacetamide. The content is designed for researchers, scientists, and drug development professionals to help diagnose, resolve, and prevent this common crystallization challenge.
Troubleshooting Guide: Oiling Out Issues
This guide addresses immediate problems encountered during experimentation.
Q1: I observed a second liquid phase (oily droplets or a continuous layer) instead of solid crystals forming as my solution cooled. What is happening?
A: You are experiencing a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[1][2] Instead of the solute molecules arranging into an ordered crystal lattice, they are separating from the solvent as a solute-rich, disordered liquid phase.[1] This typically occurs when the system reaches a high level of supersaturation under conditions where the kinetics of crystallization are hindered.[1][3] The resulting "oil" can trap impurities and often solidifies into an amorphous solid or poorly formed crystals, compromising purity and yield.[4][5]
Q2: What are the most likely causes for oiling out during the crystallization of this compound?
A: Several factors, often in combination, can lead to oiling out:
-
High Supersaturation: Creating a supersaturated state too quickly, for instance by rapid cooling or fast anti-solvent addition, is a primary cause.[1][3] The system favors the kinetically easier path of forming a disordered liquid over the more ordered solid crystal.
-
Presence of Impurities: Impurities can disrupt the formation of the crystal lattice.[4][6] They can also cause freezing-point depression, effectively lowering the melting point of your compound and making it more likely to separate as a liquid.[4][5]
-
Inappropriate Solvent Choice: A significant mismatch in polarity between this compound and the solvent can lead to poor solvation and promote phase separation.[4][7] this compound is a polar molecule capable of hydrogen bonding; using a highly nonpolar solvent can increase the risk of oiling out.
-
Low Melting Point Relative to Solvent Boiling Point: If the melting point of the solute (or an impure version of it) is lower than the temperature at which it precipitates from the solution, it will emerge as a liquid.[4][5][8] The melting point of pure this compound is approximately 130-131°C.[9]
Q3: My experiment has already oiled out. What steps can I take to recover my material as a crystalline solid?
A: An oiled-out solution can often be salvaged. Follow this recovery protocol:
-
Re-dissolve the Oil: Gently reheat the mixture until the oily phase completely dissolves back into the solution.
-
Reduce Supersaturation: Add a small amount of additional warm solvent (e.g., 10-20% more volume) to the clear solution.[5] This ensures the saturation point will be reached at a lower temperature.
-
Ensure Purity: If colored impurities are suspected, this is a good point to treat the hot solution with a minimal amount of activated charcoal and perform a hot filtration.[5]
-
Cool Slowly: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can be effective. This slow cooling is crucial to prevent re-oiling.[3][6]
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, induce nucleation by scratching the inner surface of the flask with a glass rod below the solution's surface or by adding a seed crystal.[4][10]
-
Complete Cooling: Once crystal formation begins, allow the process to continue at room temperature before further cooling in an ice bath to maximize the yield.
Q4: How can I design my future crystallization experiments to prevent oiling out from occurring?
A: Proactive prevention is the most effective strategy. Consider the following:
-
Control the Rate of Supersaturation: This is the most critical factor. Cool the solution slowly and, if using an anti-solvent, add it dropwise to a well-stirred solution.[3]
-
Utilize a Seeding Strategy: Introducing seed crystals into the solution once it is slightly supersaturated (within the metastable zone) provides a template for crystal growth and can completely bypass the kinetic barrier to nucleation that leads to oiling out.[2][3]
-
Optimize Solvent Selection: Choose a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and lower solubility at room temperature. For this compound, alcoholic solvents or mixtures like ethanol/water are good starting points.[9][11]
-
Reduce Impurity Levels: Ensure the starting material is as pure as possible. If impurities are unavoidable, consider a preliminary purification step or a charcoal treatment during the crystallization process.[2][6]
Frequently Asked Questions (FAQs)
Q1: How do I select an optimal solvent system for this compound to avoid oiling out?
A: The goal is to find a solvent where solubility changes significantly with temperature. Since this compound is soluble in alcohols,[9] solvents like ethanol or isopropanol are excellent candidates. To fine-tune the solubility and reduce the risk of oiling out, a mixed-solvent system is often ideal.[4] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" or "anti-solvent" (like water or hexane) until the solution becomes faintly cloudy, then add a drop or two of the good solvent to clarify before cooling.
Q2: What is the role of the cooling rate, and what is a recommended best practice?
A: A slow cooling rate is essential for preventing a rapid increase in supersaturation, which is a primary driver of oiling out.[3] Rapid cooling creates a highly supersaturated state where molecules do not have sufficient time to orient themselves into a crystal lattice, leading to the formation of a liquid phase. A best practice is to allow the heated, clear solution to cool slowly to room temperature on the benchtop, perhaps insulated, before moving it to a colder environment like an ice bath.
Q3: I do not have any seed crystals of this compound. How can I generate them or induce crystallization by other means?
A: If seed crystals are unavailable, you have several effective options to induce crystallization:
-
Scratching Method: Vigorously scratch the inside of the flask below the surface of the solution with a glass rod.[10] The scratching creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seed Generation via Evaporation: Dip a glass stirring rod into the supersaturated solution, remove it, and allow the thin film of solvent to evaporate.[10] This will leave a small crystalline residue on the rod, which can then be re-introduced into the solution to act as seeds.
-
Micro-crystallization: Take a small drop of the solution on a watch glass and allow it to evaporate completely. The resulting solid can be scraped up and used to seed the main batch.
Q4: Can residual reactants or byproducts from the synthesis of this compound contribute to oiling out?
A: Yes, absolutely. Synthetic impurities can significantly impact crystallization by depressing the melting point of the mixture and physically hindering the process of crystal lattice formation.[4][5] If the crude product contains unreacted starting materials or colored byproducts, it is highly advisable to perform a purification step, such as column chromatography or an activated charcoal treatment, prior to the final crystallization.[5]
Data Presentation & Experimental Protocols
Table 1: Solvent Selection Guide for this compound Crystallization
| Solvent | Polarity | Boiling Point (°C) | Known Solubility of this compound | Remarks on Oiling Out Risk |
| Water | High | 100 | Soluble (especially when hot)[9] | Moderate. High polarity may lead to oiling out if cooled too quickly. Often used as an anti-solvent with alcohols. |
| Ethanol | High | 78 | Soluble[9] | Low to Moderate. Good choice as a primary solvent. Oiling out risk is low with slow cooling. |
| Methanol | High | 65 | Slightly Soluble[9] | Moderate. Its low boiling point may not provide a wide temperature range for slow cooling. |
| Isopropanol | Medium | 82 | Likely Soluble (by analogy) | Low. A good alternative to ethanol, offering a slightly different polarity and higher boiling point.[7] |
| Acetone | Medium | 56 | Likely Soluble (by analogy) | Moderate to High. Its high volatility and low boiling point can lead to rapid concentration changes and increase oiling out risk. |
| Ethyl Acetate | Medium | 77 | Likely Sparingly Soluble | Moderate. Can be used, but often in combination with a nonpolar anti-solvent like hexane. |
| Toluene | Low | 111 | Likely Poorly Soluble | High. Significant polarity mismatch increases the risk of liquid-liquid phase separation. |
Experimental Protocols
Protocol 1: General Recrystallization to Minimize Oiling Out
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Solvent Addition: Add an additional 10-20% of the solvent by volume to prevent premature crystallization.
-
Hot Filtration (Optional): If insoluble impurities or coloring is present, perform a hot gravity filtration. If using charcoal, add it to the hot solution and swirl for a few minutes before filtering.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the rate further, the flask can be placed in an insulated container.
-
Induce Crystallization: If no crystals form, use the methods described in FAQ #3 (scratching or seeding).
-
Maturation and Yield Maximization: Once crystallization is well underway, allow the flask to stand at room temperature for at least an hour to allow for slow crystal growth. Then, place the flask in an ice-water bath for 20-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: Crystallization with a Seeding Strategy
-
Prepare Solution: Prepare a hot, saturated solution of this compound as described in Protocol 1 (steps 1-3).
-
Cool to Supersaturation: Allow the solution to cool slowly. The ideal temperature for seeding is just below the saturation temperature (i.e., slightly cloudy or a few degrees below the temperature of full dissolution).
-
Add Seed Crystals: Add a very small amount (a few specks on the tip of a spatula) of authentic this compound seed crystals to the solution.
-
Observe Growth: Without disturbing the flask, observe the growth of crystals from the seeds. This should proceed without the formation of any oil.
-
Complete Crystallization: Once growth is established, allow the solution to continue its slow cooling to room temperature, followed by cooling in an ice bath to maximize the yield before filtration.
Visual Guides
Caption: A step-by-step workflow for addressing an oiling out event during an experiment.
Caption: Relationship between key experimental parameters and the crystallization outcome.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-amino-2-phenylacetamide [chembk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jcbsc.org [jcbsc.org]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-2-amino-2-phenylacetamide by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. (S)-2-amino-2-phenylacetamide, a key chiral intermediate, requires robust analytical methods to ensure its stereochemical purity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods and an alternative spectroscopic technique for the determination of the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an analytical method for enantiomeric excess determination is contingent on several factors, including the desired accuracy, precision, analysis time, and available instrumentation. Chiral HPLC is the benchmark method, offering high resolution and accuracy. However, alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly for rapid screening.
| Feature | Chiral HPLC with Macrocyclic Glycopeptide CSP | Chiral HPLC with Crown Ether CSP | Chiral HPLC with Polysaccharide-based CSP | Chiral NMR Spectroscopy |
| Principle | Differential transient diastereomeric interactions between enantiomers and the chiral selector. | Host-guest complexation between the primary amine of the analyte and the crown ether. | Inclusion complexation and interactions within the helical structure of the polysaccharide. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Prep. | Simple dissolution in the mobile phase. | Dissolution in an acidic mobile phase. | Typically requires derivatization of the amino group for optimal separation. | Dissolution with a chiral solvating agent in a deuterated solvent. |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 15 - 30 minutes | < 5 minutes |
| Resolution | Excellent | Good to Excellent | Good to Excellent | Moderate to Good |
| Sensitivity | High | High | High | Moderate |
| Advantages | Direct analysis of underivatized analytes, robust, wide applicability. | Excellent for primary amines, high efficiency. | Broad range of available columns, well-established. | Rapid analysis, non-destructive. |
| Limitations | Column cost can be high. | Requires acidic mobile phase, limited to primary amines. | Often requires derivatization, method development can be extensive. | Lower sensitivity, requires higher analyte concentration, potential for signal overlap. |
Experimental Data: Chiral HPLC Separation of Phenylglycine and Phenylglycinamide
Due to the structural similarity, data for the chiral separation of phenylglycine and phenylglycinamide are presented as a reliable proxy for 2-amino-2-phenylacetamide.
Table 1: Chiral HPLC Separation Data on a Teicoplanin-based CSP
| Analyte | Enantiomer | Retention Time (min) |
| Phenylglycinamide | (R) | 3.2 |
| (S) | 11.0 | |
| Phenylglycine | (R) | 4.9 |
| (S) | 16.2 |
-
Note: Data obtained from a study on the chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide.[1]
Experimental Protocols
Chiral HPLC Method using a Macrocyclic Glycopeptide (Teicoplanin) Stationary Phase
This method is suitable for the direct analysis of underivatized this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with a small amount of acid or base modifier (e.g., 0.1% formic acid or 0.1% triethylamine) to optimize peak shape and retention. The exact composition should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral NMR Spectroscopy Method
This method provides a rapid determination of enantiomeric excess without chromatographic separation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a common choice for chiral amines.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the this compound sample (e.g., 5-10 mg).
-
Add a molar equivalent of the chiral solvating agent.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Mix thoroughly.
-
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows distinct chemical shifts for the two enantiomers in the presence of the CSA.
-
Integrate the corresponding peaks for the (S) and (R)-enantiomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Caption: Decision Logic: Chiral HPLC vs. Chiral NMR.
Conclusion
For the definitive and quantitative determination of the enantiomeric excess of this compound, chiral HPLC with a macrocyclic glycopeptide-based stationary phase is the recommended method due to its high resolution, accuracy, and the ability to analyze the compound without derivatization.[2] This method is particularly well-suited for quality control and regulatory submissions. For applications requiring rapid analysis, such as high-throughput screening of reaction conditions, chiral NMR spectroscopy offers a viable and efficient alternative.[3] The choice between these methods should be guided by the specific analytical requirements of the research or development phase.
References
A Comparative Analysis of (S)- and (R)-2-Amino-2-phenylacetamide in Asymmetric Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a pivotal decision that dictates the stereochemical outcome of a reaction. This guide presents a detailed comparative analysis of the catalytic performance of derivatives of (S)- and (R)-2-amino-2-phenylacetamide, also known as (S)- and (R)-phenylglycinamide, in asymmetric synthesis. These compounds serve as versatile chiral building blocks for a variety of ligands and organocatalysts, demonstrating the profound impact of stereochemistry on catalytic efficiency and enantioselectivity.
The fundamental principle of asymmetric catalysis lies in the use of a chiral catalyst to control the formation of a specific enantiomer of a product. The absolute configuration of the catalyst is paramount, with the (S)- and (R)-enantiomers often leading to the formation of opposite product enantiomers. This guide delves into specific applications of catalysts derived from both (S)- and (R)-2-amino-2-phenylacetamide, providing a side-by-side comparison of their performance through quantitative data and detailed experimental methodologies.
Performance in Asymmetric Strecker Reaction
The Strecker reaction is a classic method for the synthesis of α-amino acids. The use of chiral auxiliaries derived from 2-amino-2-phenylacetamide allows for the asymmetric synthesis of these crucial molecules. A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the diastereoselective Strecker reaction. This reaction is accompanied by a crystallization-induced asymmetric transformation, where one diastereomer preferentially precipitates from the reaction mixture.[1]
Performance in Asymmetric Michael Addition
Phenylglycine-derived amides have also been effectively employed as organocatalysts in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. For instance, an (R)-phenylglycine-derived amide has been shown to catalyze the addition of cyclohexanone to β-nitrostyrene, yielding the product with high diastereoselectivity and enantioselectivity.
Table 1: Performance of (R)-Phenylglycine-Derived Amide in the Asymmetric Michael Addition
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn/anti) |
| (R)-Phenylglycine-derived amide | Cyclohexanone | β-Nitrostyrene | up to 99 | up to 93 | - (syn favored) |
Data sourced from a representative study. Specific conditions may vary.
As with the Strecker reaction, while a direct comparative study with the (S)-enantiomer was not found in the same publication, it is a well-established principle in asymmetric catalysis that the use of the enantiomeric catalyst, in this case, a derivative of (S)-2-amino-2-phenylacetamide, would be expected to yield the opposite enantiomer of the Michael adduct with a similar level of stereocontrol.
Experimental Protocols
General Procedure for Asymmetric Strecker Reaction using (R)-Phenylglycine Amide as a Chiral Auxiliary
This protocol is based on the diastereoselective Strecker reaction involving a crystallization-induced asymmetric transformation.[1]
Materials:
-
(R)-phenylglycine amide hydrochloride
-
Aldehyde (e.g., pivaldehyde) or Ketone (e.g., 3,4-dimethoxyphenylacetone)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent (e.g., water, methanol/water mixture)
Procedure:
-
To a solution of (R)-phenylglycine amide hydrochloride in the chosen solvent, add the aldehyde or ketone.
-
Stir the mixture at room temperature.
-
Slowly add an aqueous solution of NaCN or KCN to the reaction mixture.
-
Continue stirring at room temperature for an extended period (e.g., 24-96 hours), allowing for the precipitation of the desired diastereomer.
-
Isolate the solid product by filtration and wash with a suitable solvent.
-
The diastereomeric ratio of the α-amino nitrile product can be determined by ¹H NMR analysis.
-
The chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched α-amino acid.
subgraph "cluster_reactants" { label="Reactants"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_PGA [label="(R)-Phenylglycine Amide"]; Aldehyde [label="Aldehyde/Ketone"]; Cyanide [label="Cyanide Source"]; }
subgraph "cluster_reaction" { label="Reaction"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Strecker [label="Asymmetric Strecker Reaction\n(Crystallization-Induced Asymmetric Transformation)"]; }
subgraph "cluster_products" { label="Products & Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomer [label="Diastereomerically Pure\nα-Amino Nitrile"]; Analysis [label="¹H NMR Analysis\n(Determine dr)"]; Hydrolysis [label="Removal of Auxiliary"]; Final_Product [label="Enantiomerically Enriched\nα-Amino Acid"]; }
R_PGA -> Strecker; Aldehyde -> Strecker; Cyanide -> Strecker; Strecker -> Diastereomer; Diastereomer -> Analysis; Diastereomer -> Hydrolysis; Hydrolysis -> Final_Product; }
General Procedure for Organocatalyzed Asymmetric Michael Addition
This protocol provides a general guideline for the Michael addition of a ketone to a nitroalkene catalyzed by a phenylglycine-derived amide.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
(R)- or (S)-Phenylglycine-derived organocatalyst (e.g., 10 mol%)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve the phenylglycine-derived organocatalyst in the solvent.
-
Add the ketone to the solution.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to isolate the Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalyst [label="Chiral Phenylglycine\nAmide Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ketone [label="Ketone"]; Enamine [label="Enamine Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroalkene [label="Nitroalkene"]; Iminium [label="Iminium Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Michael Adduct"]; Water [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"];
Catalyst -> Enamine [label="+ Ketone\n- H₂O"]; Enamine -> Iminium [label="+ Nitroalkene"]; Iminium -> Adduct [label="+ H₂O"]; Adduct -> Catalyst [label="- Catalyst (regenerated)"]; Water -> Catalyst [style=invis]; }
Conclusion
Derivatives of both (S)- and (R)-2-amino-2-phenylacetamide are valuable tools in the field of asymmetric catalysis. Their utility as chiral auxiliaries and organocatalysts allows for the stereocontrolled synthesis of important molecules such as α-amino acids and products of Michael additions. The choice between the (S) and (R) enantiomer of the catalyst directly dictates the chirality of the final product, underscoring the fundamental importance of stereochemistry in catalyst design and application. While direct comparative studies in single publications are not always available, the established principles of asymmetric synthesis allow researchers to confidently select the appropriate enantiomer to achieve their desired stereochemical outcome. Further research focusing on the direct comparison of these enantiomeric catalysts in a wider range of asymmetric transformations would be beneficial for the field.
References
A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- and (R)-2-Amino-2-phenylacetamide
A comprehensive guide to the spectroscopic differentiation of the enantiomers of 2-amino-2-phenylacetamide for researchers, scientists, and drug development professionals.
In the world of chiral molecules, enantiomers present a unique challenge. They are mirror images of each other, possessing identical physical and chemical properties in an achiral environment. This guide provides a detailed spectroscopic comparison of (S)-2-amino-2-phenylacetamide and its enantiomer, (R)-2-amino-2-phenylacetamide, focusing on techniques capable of their differentiation. This comparison is supported by established experimental protocols and illustrative data to aid in the characterization and quality control of these important chiral building blocks.
Distinguishing the Indistinguishable: The Spectroscopic Toolbox
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of chemical analysis. However, when applied to a pair of enantiomers in an achiral solvent, these techniques yield identical spectra. This is because the magnetic and vibrational environments of the corresponding nuclei and bonds are identical for both mirror-image molecules.
To lift the veil of spectroscopic identity, chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light are indispensable. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful methods that provide distinct spectra for enantiomers, offering a definitive means of identification and determination of enantiomeric purity. An alternative and widely used approach involves the use of a chiral resolving agent in NMR spectroscopy to induce a diastereomeric interaction, which in turn leads to distinguishable NMR spectra for the enantiomers.
Quantitative Spectroscopic and Physical Data Comparison
The following tables summarize the expected and known spectroscopic and physical data for (S)- and (R)-2-amino-2-phenylacetamide. While standard NMR and IR data are identical for both enantiomers, the chiroptical and optical rotation data are equal in magnitude but opposite in sign.
Table 1: Physical and Optical Properties
| Property | This compound | (R)-2-amino-2-phenylacetamide | Data Source |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | - |
| Melting Point | Not specified | 125 - 129 °C | [1] |
| Optical Rotation [α]D | Expected positive value | -48.5° (c=0.55, EtOH) | [1] |
Table 2: Expected Spectroscopic Data in an Achiral Environment
| Spectroscopic Technique | This compound | (R)-2-amino-2-phenylacetamide |
| ¹H NMR (ppm) | Identical Spectra | Identical Spectra |
| ¹³C NMR (ppm) | Identical Spectra | Identical Spectra |
| IR (cm⁻¹) | Identical Spectra | Identical Spectra |
Table 3: Expected Chiroptical Spectroscopic Data
| Spectroscopic Technique | This compound | (R)-2-amino-2-phenylacetamide |
| Circular Dichroism (CD) | Expected to be a mirror image of the (R)-enantiomer's spectrum | Expected to be a mirror image of the (S)-enantiomer's spectrum |
| Vibrational Circular Dichroism (VCD) | Expected to be a mirror image of the (R)-enantiomer's spectrum | Expected to be a mirror image of the (S)-enantiomer's spectrum |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy with a Chiral Resolving Agent
This protocol describes the use of a chiral resolving agent to differentiate enantiomers by NMR spectroscopy.
Objective: To induce chemical shift non-equivalence in the NMR spectra of (S)- and (R)-2-amino-2-phenylacetamide.
Materials:
-
(S)- and (R)-2-amino-2-phenylacetamide samples
-
Chiral Resolving Agent (e.g., (R)-(-)-Mandelic acid, (S)-(+)-O-acetylmandelic acid)
-
High-purity NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the chiral resolving agent in the chosen NMR solvent.
-
Accurately weigh and dissolve a sample of the 2-amino-2-phenylacetamide enantiomer or mixture in the same NMR solvent in an NMR tube.
-
Record a standard ¹H NMR spectrum of the sample.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent stock solution to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
Observe for the splitting of signals, particularly the methine proton and aromatic protons, which indicates the formation of diastereomeric complexes with different chemical shifts.
-
The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio of the sample.
Circular Dichroism (CD) Spectroscopy
This protocol outlines the general procedure for acquiring CD spectra of the enantiomers.
Objective: To obtain the CD spectra of (S)- and (R)-2-amino-2-phenylacetamide, which should be mirror images of each other.
Materials:
-
(S)- and (R)-2-amino-2-phenylacetamide samples
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
Quartz cuvette with a suitable path length (e.g., 0.1 cm)
-
CD Spectropolarimeter
Procedure:
-
Prepare solutions of each enantiomer in the chosen solvent at a known concentration (typically in the range of 0.1-1 mg/mL). The solvent should be transparent in the wavelength range of interest.
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.
-
Rinse the cuvette with the sample solution before filling it.
-
Acquire the CD spectrum of each enantiomeric solution over the desired wavelength range (e.g., 190-300 nm).
-
Subtract the solvent baseline from each sample spectrum.
-
The resulting spectra for the (S)- and (R)-enantiomers should be mirror images.
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol provides a general method for VCD analysis.
Objective: To measure the differential absorption of left and right circularly polarized infrared light for each enantiomer.
Materials:
-
(S)- and (R)-2-amino-2-phenylacetamide samples
-
IR-transparent solvent (e.g., CCl₄, CDCl₃) or KBr for pellet preparation
-
Sample cell with appropriate path length or pellet press
-
VCD Spectrometer
Procedure:
-
Prepare a solution of each enantiomer in the chosen solvent at a suitable concentration. Alternatively, prepare a KBr pellet containing a known amount of the sample.
-
Configure the VCD spectrometer for the desired spectral range (typically 4000-800 cm⁻¹).
-
Record a background spectrum of the pure solvent or a blank KBr pellet.
-
Acquire the VCD spectrum for each enantiomer.
-
The VCD spectra of the (S)- and (R)-enantiomers are expected to be mirror images of each other, with bands of equal magnitude and opposite sign.
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic comparison and the fundamental principle of enantiomeric differentiation.
References
Chiral Contrast: A Comparative Analysis of (S)- and (R)-2-Amino-2-phenylacetamide Derivatives in Neurological Modulation
A deep dive into the stereospecific biological activities of 2-amino-2-phenylacetamide derivatives reveals significant enantiomeric differentiation in anticonvulsant and ion channel modulation. This guide presents a comparative analysis of the (S)- and (R)-enantiomers of these derivatives, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals in the field of neuroscience.
The principle of chirality is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. This is particularly evident in the study of (S)- and (R)-2-amino-2-phenylacetamide derivatives, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. This guide synthesizes available data to provide a clear comparison of the biological effects of these enantiomeric pairs, focusing on their anticonvulsant properties and their interaction with key neurological targets such as the Slack potassium channel.
Anticonvulsant Activity: A Tale of Two Enantiomers
The anticonvulsant effects of the chiral derivative propylisopropyl acetamide (PID) have been evaluated in several preclinical models, demonstrating a clear stereospecificity in its action. The (R)-enantiomer consistently displays greater potency compared to the (S)-enantiomer.
Quantitative Comparison of Anticonvulsant Activity
| Compound | Animal Model | Stimulation/Inducer | ED₅₀ (mg/kg) |
| (R)-propylisopropyl acetamide (R-PID) | Mouse | 6 Hz (22 mA) | 11 |
| (S)-propylisopropyl acetamide (S-PID) | Mouse | 6 Hz (22 mA) | 20 |
| (R)-propylisopropyl acetamide (R-PID) | Mouse | 6 Hz (32 mA) | 46 |
| (S)-propylisopropyl acetamide (S-PID) | Mouse | 6 Hz (32 mA) | 73 |
| (R)-propylisopropyl acetamide (R-PID) | Mouse | 6 Hz (44 mA) | 57 |
| (S)-propylisopropyl acetamide (S-PID) | Mouse | 6 Hz (44 mA) | 81 |
| (R)-propylisopropyl acetamide (R-PID) | Frings Audiogenic Seizure Susceptible Mouse | Audiogenic stimulus | 20 |
| (S)-propylisopropyl acetamide (S-PID) | Frings Audiogenic Seizure Susceptible Mouse | Audiogenic stimulus | 16 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
In the hippocampal kindled rat model, a model of temporal lobe epilepsy, both (R)- and (S)-PID were observed to prevent secondarily generalized seizures at a dose of 40 mg/kg.
Modulation of Slack Potassium Channels
The Slack (Sequence-like a calcium-activated K+ channel) potassium channel, encoded by the KCNT1 gene, plays a crucial role in regulating neuronal excitability.[1] Dysfunctional Slack channels have been implicated in certain forms of epilepsy. Structure-activity relationship studies on a series of 2-amino-N-phenylacetamide inhibitors of Slack channels have revealed interesting stereospecific interactions.
Quantitative Comparison of Slack Channel Inhibition
| Compound | Enantiomer | R Group | IC₅₀ (µM) |
| Analog 1 | S | Cl | 4.4 |
| Analog 1 | R | Cl | 4.9 |
| Analog 2 | S | CF₃ | 3.4 |
| Analog 2 | R | CF₃ | 4.0 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Synthesis of a Racemic 2-Amino-2-phenylacetamide Derivative
This protocol describes the synthesis of a racemic mixture of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a representative derivative.
Materials:
-
7-amino-4-methyl-2H-chromen-2-one
-
(±)-2-chloro-2-phenylacetyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Diluted Hydrochloric Acid (HCl)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1 mmol of 7-amino-4-methyl-2H-chromen-2-one in 30 mL of dichloromethane.
-
To this solution, add 1 mmol of (±)-2-chloro-2-phenylacetyl chloride.
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Add 1.2 mmol of triethylamine to the solution and continue stirring for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield the final product.[2]
Anticonvulsant Activity Assessment: 6 Hz Seizure Model in Mice
This model is used to evaluate the efficacy of compounds against psychomotor seizures.
Animals:
-
Male albino mice (e.g., CD-1 strain) weighing 20-25 g.
Procedure:
-
Administer the test compound (e.g., (S)- or (R)-PID) or vehicle control intraperitoneally (i.p.).
-
At the time of peak effect, apply a 6 Hz electrical stimulation (e.g., 22, 32, or 44 mA, 0.2 ms pulse width, 3 s duration) through corneal electrodes.
-
Observe the mice for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb clonus and jaw clonus.
-
A compound is considered protective if the mouse does not exhibit a seizure.
-
Determine the ED₅₀ value by testing a range of doses and analyzing the data using probit analysis.
Anticonvulsant Activity Assessment: Frings Audiogenic Seizure Susceptible Mouse Model
This model assesses the efficacy of compounds against reflex seizures induced by a sound stimulus.[3]
Animals:
-
Frings audiogenic seizure-susceptible mice.
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of peak effect, place the mouse in a sound-attenuating chamber.
-
Expose the mouse to a high-intensity sound stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe the mouse for a characteristic seizure sequence: wild running, followed by a clonic seizure, and then a tonic seizure with hindlimb extension.
-
A compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.
-
Calculate the ED₅₀ based on the dose-response data.
In Vitro Assay for Ion Channel Inhibition: Thallium Flux Assay
This is a high-throughput screening method to determine the inhibitory activity of compounds on potassium channels like Slack.
Principle: Thallium ions (Tl⁺) can pass through open potassium channels and are detected by a Tl⁺-sensitive fluorescent dye inside the cells. Inhibition of the channel reduces the influx of Tl⁺ and thus the fluorescence signal.[4]
Procedure:
-
Plate cells stably expressing the Slack potassium channel in a multi-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add the test compounds ((S)- and (R)-enantiomers) at various concentrations to the wells.
-
Stimulate the channels to open and simultaneously add a solution containing thallium.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key concepts.
References
- 1. Disease-causing Slack potassium channel mutations produce opposite effects on excitability of excitatory and inhibitory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of (S)-2-amino-2-phenylacetamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts therapeutic efficacy and patient safety. For chiral molecules like (S)-2-amino-2-phenylacetamide, a key building block in pharmaceutical synthesis, rigorous validation of both chemical and enantiomeric purity is imperative. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this purpose, supported by experimental protocols and comparative data against other common analytical techniques.
Core Analytical Techniques: NMR and Mass Spectrometry
NMR and MS are powerful, complementary techniques for the structural elucidation and purity assessment of chiral compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is unparalleled for providing detailed structural information. For chiral analysis, it is often used with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to distinguish between enantiomers. These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals in the NMR spectrum.
-
Mass Spectrometry (MS) : MS is highly sensitive for determining molecular weight and identifying trace-level impurities. While standard MS does not differentiate between enantiomers, specialized techniques, such as forming diastereomeric complexes with a chiral metal ligand, can enable enantiomeric excess (ee) determination.[1]
Data Presentation: Quantitative Purity Analysis
The following tables summarize hypothetical, yet typical, data obtained during the purity validation of a batch of this compound.
Table 1: ¹H-NMR Data for Enantiomeric Purity Determination using a Chiral Solvating Agent
| Proton Signal | (S)-Enantiomer Chemical Shift (ppm) | (R)-Enantiomer Chemical Shift (ppm) | Δδ (ppm) | Integration (S:R) | Enantiomeric Excess (ee%) |
| Methine (-CH) | 4.85 | 4.81 | 0.04 | 99.5 : 0.5 | 99.0% |
| Amide (-NH₂) | 7.52 | 7.49 | 0.03 | 99.5 : 0.5 | 99.0% |
| Aromatic (ortho) | 7.35 | 7.32 | 0.03 | 99.5 : 0.5 | 99.0% |
Table 2: Mass Spectrometry Data for Impurity Profiling
| m/z (Observed) | Formula | Identity | Abundance (%) |
| 151.0866 | C₈H₁₁N₂O⁺ | [M+H]⁺ of this compound | 99.85 |
| 134.0811 | C₈H₁₀NO⁺ | [M-NH₃+H]⁺ Fragment | Trace |
| 173.0685 | C₈H₁₀N₂O·Na⁺ | [M+Na]⁺ Adduct | 0.10 |
| 225.1339 | C₁₄H₁₆N₂O⁺ | Potential Dimerization Impurity | 0.05 |
Comparison with Alternative Analytical Methods
While NMR and MS are cornerstones of structural validation, other chromatographic techniques are often the primary methods for quantitative purity assessment in quality control laboratories.[2][3]
Table 3: Comparison of Key Analytical Techniques for Chiral Purity Analysis
| Technique | Primary Application | Sensitivity | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structural Elucidation, Enantiomeric Ratio | Moderate | Low | Non-destructive, absolute structural information. | Requires chiral auxiliaries for ee%, lower sensitivity. |
| Mass Spectrometry | Molecular Weight Confirmation, Impurity ID | High | High | High sensitivity, compatible with chromatography. | Indirect enantiomer separation, complex setup for ee%. |
| Chiral HPLC | Quantitative Purity, Enantiomeric Separation | High | Moderate-High | Gold standard for ee% determination, robust and reproducible.[4] | Requires expensive chiral stationary phases (CSPs).[5] |
| Capillary Electrophoresis (CE) | Enantiomeric Separation | Very High | High | High efficiency, minimal sample/solvent use.[6][7] | Lower concentration sensitivity than HPLC-UV. |
| Gas Chromatography (GC) | Volatile Compound Analysis | Very High | High | Excellent for volatile, thermally stable compounds. | Requires derivatization for non-volatile analytes. |
Experimental Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of this compound, incorporating both primary and alternative techniques.
Caption: Workflow for the comprehensive purity validation of chiral compounds.
Experimental Protocols
Detailed and validated methods are crucial for accurate and reproducible purity determination.
Protocol 1: Enantiomeric Purity by ¹H-NMR Spectroscopy
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H-NMR spectrum to confirm chemical identity and check for gross impurities.
-
Add 1.1 equivalents of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Gently agitate the tube to ensure complete dissolution and complexation.
-
-
Acquisition :
-
Acquire a high-resolution ¹H-NMR spectrum. Ensure a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio for detecting minor enantiomeric impurities.
-
-
Data Analysis :
-
Identify a well-resolved, non-overlapping proton signal (e.g., the methine proton).
-
Carefully integrate the signals corresponding to the major (S) and minor (R) enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Protocol 2: Purity and Impurity Identification by Mass Spectrometry (LC-MS)
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Mass Range : 50 - 500 m/z.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
-
Sample Preparation : Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Data Analysis :
-
Extract the ion chromatogram for the protonated molecular ion [M+H]⁺ of 2-amino-2-phenylacetamide (C₈H₁₀N₂O, expected m/z 151.0866).
-
Determine purity by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Analyze the mass spectra of minor peaks to identify potential impurities by comparing their exact mass to known related substances or degradation products.
-
References
- 1. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. cris.unibo.it [cris.unibo.it]
Head-to-head comparison of different synthesis routes for (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Practicality
The enantiomerically pure (S)-2-amino-2-phenylacetamide, a vital chiral building block in the pharmaceutical industry, is accessible through various synthetic pathways. The selection of an optimal route is contingent upon a multitude of factors including yield, enantioselectivity, scalability, and cost-effectiveness. This guide provides a head-to-head comparison of prominent synthesis strategies, supported by experimental data and detailed protocols to inform laboratory and process development decisions.
Performance at a Glance: A Comparative Analysis
The following table summarizes the key performance indicators for three distinct and widely recognized synthesis routes for this compound.
| Synthesis Route | Key Reagents | Yield (%) | Enantiomeric/Diastereomeric Excess | Reaction Time | Key Conditions |
| Chemoenzymatic Synthesis via Strecker Reaction | Benzaldehyde, KCN, NH₃, Nitrilase (Pseudomonas fluorescens EBC191 variant) | Up to 81% (for the corresponding (R)-acid) | ≥ 95% ee (for the corresponding (R)-acid); 93% ee for (S)-amide | Not specified | pH 9.5, 40°C |
| Asymmetric Strecker Synthesis (Chiral Auxiliary) | Aldehyde, (R)-phenylglycine amide, NaCN | 76-93% (intermediate) | > 99/1 dr (intermediate) | 96 hours | Room temperature |
| Crystallization-Induced Dynamic Kinetic Resolution | Racemic phenylglycine amide, Salicylaldehyde derivative, Resolving agent | Up to 82% (single run), up to 99% (with recycling) | > 99% ee | Not specified | Optimized temperature and solvent |
In-Depth Analysis of Synthesis Routes
Chemoenzymatic Synthesis via Strecker Reaction
This elegant one-pot approach combines the classical Strecker synthesis of racemic phenylglycinonitrile from inexpensive starting materials with a highly selective enzymatic hydrolysis step.[1][2] The use of a nitrilase enzyme from Pseudomonas fluorescens EBC191, or its engineered variants, allows for the enantioselective conversion of the racemic nitrile to the desired this compound.
Logical Workflow:
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-amino-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and quality control. (S)-2-amino-2-phenylacetamide, a key chiral intermediate, requires robust and reliable analytical methods to ensure its stereochemical integrity. This guide provides an objective comparison of the primary analytical techniques for the enantioselective analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key validation parameters, supported by experimental data drawn from studies on structurally similar compounds.
Comparison of Analytical Techniques
The two most prevalent methods for the chiral separation and quantification of amino acid derivatives like this compound are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors.
High-Performance Liquid Chromatography (HPLC): This technique is the gold standard for chiral separations in the pharmaceutical industry.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Common CSPs for amino acid derivatives include polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based (e.g., teicoplanin) columns.[2][3]
Capillary Electrophoresis (CE): CE offers a high-efficiency alternative with low sample and reagent consumption.[4] Chiral separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the enantioseparation of amino acids and related compounds.[5]
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes typical performance data for the analysis of chiral amino acids and their derivatives, offering a comparative overview.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. |
| Resolution (Rs) | > 1.5 (baseline separation is common) | Often high, with baseline separation achievable. |
| Limit of Detection (LOD) | 0.0006 - 1 µg/mL | ng/mL to µg/mL range |
| Limit of Quantitation (LOQ) | 0.0018 - 3 µg/mL | ng/mL to µg/mL range |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Accuracy (% Recovery) | 94.4% - 102% | Generally within 90-110% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Analysis Time | 10 - 30 minutes per sample | 5 - 20 minutes per sample |
| Sample Preparation | Dissolution in mobile phase; derivatization may sometimes be required. | Dissolution in background electrolyte. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the chiral analysis of amino acid amides using HPLC and CE.
Chiral HPLC Method for this compound
This protocol is based on methods developed for similar chiral amino acid derivatives.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A chiral stationary phase column, for example, a Lux Cellulose-3 (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[6]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric purity is calculated from the peak areas of the two enantiomers.
Chiral Capillary Electrophoresis Method for this compound
This protocol is a general guideline for the chiral separation of amino acid derivatives by CE.
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 61 cm total length, 52 cm effective length, 50 µm i.d.).[4]
-
Background Electrolyte (BGE): Borate buffer containing a chiral selector such as a cyclodextrin derivative. The specific cyclodextrin and its concentration need to be optimized.
-
Applied Voltage: 25 kV.[4]
-
Temperature: 20 °C.[4]
-
Detection: UV at 200 nm.[4]
-
Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).[4]
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The choice of an analytical method for determining the enantiomeric purity of a chiral compound like this compound is a critical decision driven by several factors. The following diagram illustrates the logical relationships influencing this decision-making process.
References
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
A Comparative Analysis of (S)-2-amino-2-phenylacetamide as a Chiral Resolving Agent for Carboxylic Acids
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical and often challenging step. The efficacy of this process, known as chiral resolution, hinges on the selection of an appropriate chiral resolving agent. This guide provides a comprehensive comparison of (S)-2-amino-2-phenylacetamide, also known as (S)-phenylglycinamide, against other commonly employed amine-based resolving agents for the separation of racemic carboxylic acids. This analysis is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The primary method for chiral resolution using amine resolving agents is the formation of diastereomeric salts. This technique leverages the reaction of a racemic carboxylic acid with an enantiomerically pure chiral amine. The resulting products are two diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation. Subsequently, the optically pure carboxylic acid can be recovered from the salt by treatment with an acid.
This compound: An Overview
This compound is a chiral amine that has been utilized both as a chiral resolving agent and as a chiral auxiliary in asymmetric synthesis. Its structure, featuring a primary amine, an amide group, and a phenyl ring, provides multiple sites for interaction, which can be advantageous in achieving effective chiral recognition.
However, it is important to note that while this compound has been employed for chiral resolution, studies have also indicated potential challenges. In some cases, its use can lead to the formation of complex mixtures of diastereomeric salts, which can complicate the separation process. This underscores the empirical nature of selecting a resolving agent, where the optimal choice is highly dependent on the specific substrate and crystallization conditions.
Comparative Efficacy of Chiral Resolving Agents
Direct, head-to-head comparative studies of this compound against other amine resolving agents for the same carboxylic acid substrate are not extensively available in the public domain. However, by examining the resolution of common racemic carboxylic acids with various well-established amine resolving agents, a comparative assessment can be made. For the purpose of this guide, the resolution of racemic mandelic acid and ibuprofen will be considered, as these are frequently used as model substrates in such studies.
Data Presentation
The following tables summarize the performance of different chiral amine resolving agents in the resolution of racemic carboxylic acids. It is crucial to recognize that the yields and enantiomeric excess values are highly dependent on the specific experimental conditions, including the solvent system, temperature, and stoichiometry.
Table 1: Chiral Resolution of Racemic Mandelic Acid
| Chiral Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Acid |
| (S)-Phenylglycine butyl ester* | Mandelic Acid | Water | High (not specified) | High (not specified) |
| (1R,2S)-(-)-Ephedrine | Mandelic Acid | Ethanol | 32% (of R-mandelic acid) | 85-100% |
| L-Phenylalanine | Mandelic Acid | Not specified | Not specified | 85% (R-mandelic acid) |
* Note: Data for (S)-Phenylglycine butyl ester, a derivative of the target compound, is used as a proxy due to the limited availability of direct data for this compound in this specific resolution.
Table 2: Chiral Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Acid |
| (S)-(-)-1-Phenylethylamine | Ibuprofen | 0.25 M KOH (aq) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of chiral resolution experiments. Below are representative protocols for the resolution of racemic carboxylic acids using chiral amines.
Protocol 1: Resolution of Racemic Mandelic Acid using a Phenylglycine Derivative
This protocol is adapted from a procedure for the resolution of racemic mandelic acid using a phenylglycine ester.
-
Salt Formation: Dissolve the racemic mandelic acid in water. In a separate vessel, dissolve approximately 0.5 to 1.0 molar equivalent of the (S)-phenylglycine ester (or its hydrochloride salt) in water.
-
Mixing: Combine the two solutions with stirring at room temperature.
-
Crystallization: Allow the mixture to stand to induce crystallization of the less soluble diastereomeric salt. The crystallization time and temperature may need to be optimized.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiopure Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched mandelic acid.
-
Extraction: Extract the liberated acid with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the resolved mandelic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Protocol 2: Resolution of Racemic Ibuprofen using (S)-(-)-1-Phenylethylamine
This protocol outlines the resolution of racemic ibuprofen.
-
Initial Dissolution: In a suitable flask, dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide (e.g., 0.25 M).
-
Addition of Resolving Agent: While heating the solution, slowly add (S)-(-)-1-phenylethylamine (approximately 0.5 molar equivalents).
-
Crystallization: A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form. Continue heating for a period (e.g., 30 minutes) and then allow the mixture to cool to room temperature.
-
Isolation of Diastereomeric Salt: Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.
-
Recrystallization (Optional): To improve the diastereomeric purity, the salt can be recrystallized from a suitable solvent.
-
Liberation of (S)-(+)-Ibuprofen: Treat the purified salt with a strong acid (e.g., HCl) to regenerate the (S)-(+)-ibuprofen.
-
Extraction and Purification: Extract the (S)-(+)-ibuprofen with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: The success of the resolution can be confirmed by measuring the melting point of the product and by determining the enantiomeric excess via chiral HPLC.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationships in the chiral resolution process.
Conclusion
This compound presents a viable, albeit potentially complex, option for the chiral resolution of carboxylic acids. Its efficacy is highly substrate-dependent, and researchers should be prepared for the possibility of forming intricate mixtures of diastereomeric salts. In comparison, other chiral amines such as (S)-(-)-1-phenylethylamine and ephedrine are well-documented and have demonstrated high efficiency in resolving a range of racemic carboxylic acids, often with well-established protocols.
The selection of an optimal chiral resolving agent remains a largely empirical process. A screening approach, where several resolving agents and solvent systems are tested, is often the most effective strategy to identify the ideal conditions for a specific chiral resolution. This guide provides a foundational understanding and comparative data to aid in this selection process, empowering researchers to develop efficient and robust methods for obtaining enantiomerically pure compounds.
A Comparative Guide to the Structural Analysis and Bioactivity of (S)-2-amino-2-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of (S)-2-amino-2-phenylacetamide derivatives, a class of compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2] The stereochemistry at the alpha-carbon is often crucial for biological efficacy, with the (S)-enantiomer frequently showing distinct pharmacological profiles.[3] Modifications to the phenyl ring and the acetamide moiety have led to the development of compounds with potent anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide focuses on a comparative analysis of these activities, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Bioactivity of Phenylacetamide Derivatives
The following tables summarize the quantitative data for various this compound derivatives and related analogs, showcasing their efficacy in different biological assays.
Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives
| Compound/Derivative | Animal Model | Seizure Test | ED₅₀ (mg/kg) | Reference |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | Mouse | MES | 49.6 | [4] |
| Mouse | scPTZ | 67.4 | [4] | |
| Mouse | 6 Hz (32 mA) | 31.3 | [4] | |
| Mouse | 6 Hz (44 mA) | 63.2 | [4] | |
| Bicyclic aminoacetamide derivative (Compound 40) | Mouse | MES | >10, <100 (oral) | [6] |
| Bicyclic aminoacetamide derivative (Compound 47) | Mouse | MES | >10, <100 (oral) | [6] |
| Bicyclic aminoacetamide derivative (Compound 59) | Mouse | MES | >10, <100 (oral) | [6] |
| (R)-2-amino-3-methyl-N-phenethylbutanamide | Not Specified | Not Specified | 4.343 (pED₅₀) | [7] |
| 2-amino-N-benzyl-2-phenylacetamide | Not Specified | Not Specified | 4.138 (pED₅₀) | [7] |
Table 2: Anticancer Activity of Phenylacetamide Derivatives (IC₅₀ Values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2a (o-nitro) | PC3 | >100 | [8] |
| 2b (m-nitro) | PC3 | 52 | [8] |
| 2c (p-nitro) | PC3 | 80 | [8] |
| 2c (p-nitro) | MCF-7 | 100 | [8] |
| 3c | MCF-7 | 0.7 ± 0.08 | [9] |
| 3d | MCF-7 | 0.7 ± 0.4 | [9] |
| 3d | MDA-MB-468 | 0.6 ± 0.08 | [9] |
| 3d | PC-12 | 0.6 ± 0.08 | [9] |
| 3j (p-nitro) | MDA-MB-468 | 0.76 ± 0.09 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticonvulsant Activity Assays
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[10][11]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animal Preparation: A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[11]
-
Procedure:
-
Administer the test compound to the animal (e.g., intraperitoneally or orally).
-
At the time of predicted peak effect, deliver an electrical stimulus through the corneal electrodes (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[11]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Abolition of the hindlimb tonic extension is considered protection.[11]
-
The median effective dose (ED₅₀) is calculated based on the percentage of protected animals at various doses.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify compounds that can raise the seizure threshold, modeling absence and myoclonic seizures.[12]
-
Procedure:
-
Administer the test compound to the animal.
-
At the time of predicted peak effect, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[12]
-
Place the animal in an observation cage.
-
Observe the animal for the next 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
The absence of such a seizure indicates that the animal is protected.[12]
-
The ED₅₀ is determined from the dose-response data.
-
3. 6 Hz Seizure Test
This model is used to screen for compounds effective against psychomotor seizures and treatment-resistant focal seizures.[3][4]
-
Procedure:
-
Apply a drop of local anesthetic to the animal's eyes.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) through corneal electrodes at a specific current (e.g., 32 mA or 44 mA).[3][13]
-
Observe the animal for a characteristic seizure behavior, which includes a stun posture, forelimb clonus, and twitching of the vibrissae.[4]
-
An animal that does not display this behavior is considered protected.[13]
-
The ED₅₀ is calculated from the percentage of protected animals at different doses.
-
Anticancer and Cytotoxicity Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[2]
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Signaling Pathways and Mechanisms of Action
Caspase-Dependent Apoptosis Pathway in Cancer
Several phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This often occurs through the activation of caspase-dependent pathways.
Caption: Caspase-dependent apoptosis induced by phenylacetamide derivatives.
Role of Slack Potassium Channels in Neuronal Excitability
The anticonvulsant activity of some 2-amino-N-phenylacetamide derivatives is linked to their ability to inhibit Slack (KCNT1) potassium channels. These channels play a crucial role in regulating neuronal excitability.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. woarjournals.org [woarjournals.org]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of (S)-2-amino-2-phenylacetamide in specific reaction types
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of α-amino acids, the choice of a chiral auxiliary is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides a comparative analysis of (S)-2-amino-2-phenylacetamide, also known as (S)-phenylglycinamide, as a chiral auxiliary in the asymmetric Strecker reaction. Its performance is benchmarked against the widely used (S)-α-phenylethylamine, supported by experimental data from peer-reviewed literature.
Performance Comparison in Asymmetric Strecker Synthesis
The asymmetric Strecker reaction is a cornerstone for the synthesis of enantiomerically enriched α-amino acids. The selection of the chiral auxiliary significantly influences the yield and diastereoselectivity of the α-amino nitrile intermediate, which is then hydrolyzed to the target α-amino acid.
This guide focuses on the synthesis of (R)-tert-leucine, a non-proteinogenic amino acid of significant interest in medicinal chemistry. The performance of this compound is inferred from studies on its enantiomer, (R)-2-amino-2-phenylacetamide, which is used to synthesize (S)-tert-leucine with analogous efficacy.[1][2][3]
Table 1: Performance Comparison of Chiral Auxiliaries in the Asymmetric Strecker Reaction of Pivaldehyde
| Chiral Auxiliary | Aldehyde | Product (α-Amino Nitrile) | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Pivaldehyde | (S,S)-Amino nitrile | 93 | >99:1 |
| (S)-α-Phenylethylamine | Pivaldehyde | (S,S)-Amino nitrile | 85 | 95:5 |
The data clearly indicates that this compound provides a significantly higher diastereomeric ratio compared to (S)-α-phenylethylamine in the Strecker reaction with pivaldehyde, leading to a nearly diastereomerically pure α-amino nitrile. This high selectivity is attributed to a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture.[1][2][3]
Reaction Mechanism and Experimental Workflow
The general mechanism of the asymmetric Strecker synthesis involves the formation of a chiral imine from the aldehyde and the chiral amine auxiliary. Subsequent nucleophilic attack by a cyanide source, directed by the chiral auxiliary, leads to the diastereoselective formation of the α-amino nitrile.
References
- 1. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-2-amino-2-phenylacetamide: A Comprehensive Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (S)-2-amino-2-phenylacetamide. The following guidance is based on the documented hazards of the structurally similar compound 2-amino-2-phenylacetamide. A comprehensive, substance-specific risk assessment should be conducted by a qualified safety professional before handling this chemical.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Hazard Identification and Safety Information
This compound is classified as a hazardous substance. Based on data for the closely related 2-amino-2-phenylacetamide, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. All waste materials, including the chemical itself, any contaminated items, and empty containers, must be treated as hazardous waste[3].
Table 1: Hazard and Physical Properties of 2-amino-2-phenylacetamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1][4] |
| Molar Mass | 150.18 g/mol | [1][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 130-131°C | [4] |
| Boiling Point | 322.8±35.0 °C (Predicted) | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear the appropriate personal protective equipment to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required. A face shield should be worn if there is a risk of splashing[3].
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact[3].
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended[5].
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures safety and complies with all local, state, and federal regulations[3][6]. Do not dispose of this chemical down the drain or in regular trash[3].
1. Waste Identification and Segregation:
- Clearly identify all waste containing this compound as "Hazardous Chemical Waste."[5]
- This includes the pure chemical, contaminated labware (e.g., filter paper, gloves, vials), and spill cleanup materials.
- Segregate this waste from other waste streams, especially from incompatible materials like strong oxidizing agents[5][7].
2. Waste Collection and Storage:
- Collect all solid waste in a clearly labeled, sealed, and chemical-resistant container[3].
- For liquid waste (if dissolved in a solvent), use a labeled, sealed, and appropriate solvent waste container.
- Store the waste container in a designated and secure satellite accumulation area under the control of laboratory personnel[5].
3. Spill and Leak Procedures:
- Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[3].
- Large Spills: In the event of a larger spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal[3].
- Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste[5].
4. Arranging for Final Disposal:
- Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department[5].
- Provide the EHS department with accurate information about the waste, including its composition and quantity.
- The waste must be transported by a licensed hazardous waste carrier to a permitted treatment, storage, and disposal facility (TSDF)[8][9].
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. fishersci.com [fishersci.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling (S)-2-amino-2-phenylacetamide
This guide provides crucial safety, handling, and disposal information for (S)-2-amino-2-phenylacetamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Due to these potential health effects, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing. | To protect eyes from contact with dust or splashes which can cause serious irritation[1][3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron must be worn. | To prevent skin contact which can lead to irritation[3][5][6]. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid form. All handling of the solid compound should ideally be done in a certified chemical fume hood. | To prevent inhalation of dust particles and vapors that may cause respiratory irritation[1][3][4][5]. |
Operational Plans: Handling and Experimental Protocols
A systematic approach is critical for minimizing exposure and ensuring a safe working environment when handling this compound.
Experimental Workflow
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
